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  • Product: 2-bromo-N-(2,5-dichlorophenyl)propanamide
  • CAS: 1211486-27-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide, a halogenated amide of significant interest as a synthetic intermediate. The primary syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide, a halogenated amide of significant interest as a synthetic intermediate. The primary synthetic route detailed herein involves the nucleophilic acyl substitution between 2,5-dichloroaniline and 2-bromopropionyl chloride. This document offers an in-depth exploration of the underlying reaction mechanism, a detailed step-by-step experimental protocol, and critical insights into process optimization and safety management. The guide is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical instructions necessary for the successful and safe laboratory-scale synthesis of this compound.

Introduction

Amide bond formation is a cornerstone of modern organic chemistry, fundamental to the synthesis of a vast array of molecules, from pharmaceuticals to agrochemicals.[1] Aryl amides, specifically those derived from anilines, are a prominent class of compounds found in numerous bioactive molecules.[1] The target molecule of this guide, 2-bromo-N-(2,5-dichlorophenyl)propanamide, belongs to this class and serves as a valuable building block in synthetic chemistry.

Chemical Identity
  • IUPAC Name: 2-bromo-N-(2,5-dichlorophenyl)propanamide

  • Chemical Formula: C₉H₈BrCl₂NO

  • Molecular Weight: 312.98 g/mol

  • Structure: alt text (Image for illustrative purposes)

Significance and Applications

While specific applications for 2-bromo-N-(2,5-dichlorophenyl)propanamide are not extensively documented in public literature, its structure is analogous to several commercially significant compounds. For instance, the herbicide Propanil is N-(3,4-dichlorophenyl)propanamide, highlighting the utility of dichlorinated anilide structures in agrochemistry.[2][3][4] The presence of a bromine atom at the alpha-position to the carbonyl group introduces a reactive handle, making it a versatile intermediate for further functionalization, potentially in the development of novel pesticides or pharmaceutical agents.[5][6][7]

Synthetic Strategy and Mechanism

The most direct and efficient method for constructing the target amide is through the acylation of an amine, a classic and robust transformation in organic synthesis.[8][9]

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the amide C-N bond, identifying the primary starting materials: 2,5-dichloroaniline and a 2-bromopropionyl synthon. The most practical and reactive synthon for this purpose is 2-bromopropionyl chloride.

G Target 2-bromo-N-(2,5-dichlorophenyl)propanamide Disconnect Amide C-N Disconnection Target->Disconnect Intermediates Disconnect->Intermediates Retrosynthesis SM1 2,5-Dichloroaniline Intermediates->SM1 SM2 2-Bromopropionyl Chloride Intermediates->SM2

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis: Nucleophilic Acyl Substitution

The synthesis proceeds via the reaction of the nucleophilic amino group of 2,5-dichloroaniline with the highly electrophilic carbonyl carbon of 2-bromopropionyl chloride.[8] This reaction is typically performed in an inert aprotic solvent in the presence of a non-nucleophilic base to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[9]

Reaction Mechanism

The mechanism follows a two-step addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline attacks the carbonyl carbon of 2-bromopropionyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O bond reforms, leading to the expulsion of the chloride ion, the best leaving group present.

  • Deprotonation: A base (e.g., triethylamine) removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final amide product along with the base's hydrochloride salt.[9]

G Aniline 2,5-Dichloroaniline Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral 1. Nucleophilic Attack AcylChloride 2-Bromopropionyl Chloride AcylChloride->Tetrahedral Product Target Amide Tetrahedral->Product 2. Elimination of Cl- Base Base (Et3N) Byproduct Et3N.HCl Base->Byproduct

Caption: Mechanism of Nucleophilic Acyl Substitution.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventChemical FormulaMolecular Wt. ( g/mol )GradeSupplier
2,5-DichloroanilineC₆H₅Cl₂N162.0299%Sigma-Aldrich[10]
2-Bromopropionyl chlorideC₃H₄BrClO171.42Technical Grade, 98%Sigma-Aldrich[11], TCI
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Standard Supplier
Triethylamine (Et₃N)(C₂H₅)₃N101.19≥99.5%, distilledStandard Supplier
Hydrochloric Acid (HCl)HCl36.461 M (aqueous)Standard Supplier
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated (aqueous)Standard Supplier
BrineNaCl (aq)58.44Saturated (aqueous)Standard Supplier
Anhydrous Magnesium SulfateMgSO₄120.37GranularStandard Supplier
Required Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Dropping funnel (100 mL)

  • Reflux condenser

  • Nitrogen/Argon gas inlet and bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • Analytical balance

Experimental Protocol

Detailed Step-by-Step Procedure
  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 2,5-dichloroaniline (8.10 g, 50.0 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM). Add triethylamine (7.0 mL, 5.06 g, 50.0 mmol, 1.0 eq).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of 2-bromopropionyl chloride (8.57 g, 50.0 mmol, 1.0 eq) in 30 mL of anhydrous DCM.

  • Reaction: Add the 2-bromopropionyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove excess triethylamine.

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Experimental Workflow Diagram

G start Start setup Assemble & Dry Glassware start->setup add_reagents Charge Aniline, DCM, & Triethylamine setup->add_reagents cool Cool to 0°C add_reagents->cool add_acyl Dropwise Addition of 2-Bromopropionyl Chloride cool->add_acyl react Stir at Room Temp (2-3 hours) add_acyl->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry with MgSO4 & Filter workup->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Recrystallize Product concentrate->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Validation

The identity and purity of the synthesized 2-bromo-N-(2,5-dichlorophenyl)propanamide should be confirmed through standard analytical techniques:

  • Appearance: Expected to be an off-white to pale yellow solid.[10]

  • Melting Point: A sharp melting point range indicates high purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (in the 7-8 ppm region), the methine proton adjacent to the bromine (a quartet), and the methyl protons (a doublet).

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments, including the carbonyl carbon (~165-170 ppm).

  • FT-IR: An infrared spectrum should display a strong absorption band for the amide C=O stretch (around 1650-1680 cm⁻¹) and an N-H stretch (around 3200-3300 cm⁻¹).

  • Mass Spectrometry (MS): Will confirm the molecular weight and show a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.

Safety and Hazard Management

The synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood.

Reagent-Specific Hazards
ChemicalKey HazardsGHS Pictograms
2,5-Dichloroaniline Toxic if swallowed, inhaled, or in contact with skin.[10][12] Very toxic to aquatic life.[12] Irritant.[13][14]☠️, 環境
2-Bromopropionyl chloride Flammable liquid and vapor.[11] Causes severe skin burns and eye damage.[15][16] Corrosive and lachrymatory.[15][17] Reacts with water.[6]🔥, corrosive, ❗
Dichloromethane (DCM) Skin and eye irritant. Suspected carcinogen.❗, health hazard
Triethylamine (Et₃N) Flammable liquid. Toxic if inhaled. Causes skin and eye burns.🔥, ☠️, corrosive
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.[15]

  • Body Protection: Flame-retardant lab coat.

  • Respiratory Protection: Not generally required if work is performed in a fume hood, but a respirator with an appropriate cartridge should be available.

Waste Disposal
  • Halogenated Organic Waste: All organic filtrates and solvent washes should be collected in a designated halogenated waste container.

  • Aqueous Waste: Neutralize acidic and basic aqueous layers before disposal according to institutional guidelines.

  • This material and its container must be disposed of as hazardous waste.[12]

Discussion and Field Insights

  • Causality of Reagent Choice: 2-Bromopropionyl chloride is selected over other acylating agents (e.g., the corresponding carboxylic acid with a coupling agent) due to its high reactivity, which typically leads to faster reaction times and higher yields.[8] The trade-off is its sensitivity to moisture and higher toxicity.

  • Role of the Base: The use of at least one equivalent of a tertiary amine base like triethylamine is critical. It neutralizes the HCl generated in situ, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and thereby ensuring the reaction proceeds to completion.[9]

  • Temperature Control: The initial dropwise addition at 0 °C is a crucial process control step. The acylation reaction is highly exothermic. Uncontrolled addition can lead to a rapid temperature increase, promoting undesirable side reactions and potentially causing the low-boiling-point solvent (DCM) to boil.

  • Moisture Sensitivity: 2-Bromopropionyl chloride readily hydrolyzes upon contact with water to form 2-bromopropionic acid and HCl. Therefore, the use of anhydrous solvents and a dry, inert atmosphere is paramount to achieving a high yield.[6]

Conclusion

This guide outlines a reliable and well-established method for the synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide via nucleophilic acyl substitution. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can effectively produce this valuable chemical intermediate. The success of this synthesis hinges on careful control of reaction conditions, particularly temperature and the exclusion of moisture.

References

  • Material Safety Data Sheet - 2,5-dichloro aniline 98% . Oxford Lab Fine Chem LLP. 12

  • 2-Bromopropionyl Chloride | 7148-74-5 . Tokyo Chemical Industry Co., Ltd.

  • 2,5-Dichloroaniline 99% 95-82-9 . Sigma-Aldrich. 10

  • Production technique for synthesizing 2-bromopropionyl chloride . Google Patents (CN104058953A). 18

  • 2-Bromopropionyl chloride - SAFETY DATA SHEET . Thermo Fisher Scientific. 15

  • 2,5-DICHLOROANILINE - Safety Data Sheet . ChemicalBook. 19

  • 2,5-Dichloroaniline SDS, 95-82-9 Safety Data Sheets . ECHEMI. 13

  • Material Safety Data Sheet (MSDS) - 2,5-Dichloroaniline . Chemical Bull. 14

  • 2-Bromopropionyl chloride technical grade 7148-74-5 . Sigma-Aldrich. 11

  • 2-Bromopropionyl Chloride: Properties, Applications, and Synthesis Methods . Ningbo Inno Pharmchem Co.,Ltd. 5

  • 2-bromopropionyl chloride — Chemical Substance Information . NextSDS. 16

  • 2-Bromopropionyl chloride(7148-74-5) . ChemicalBook. 17

  • 2-Bromopropionyl chloride, 98% 10 g | Buy Online . Thermo Scientific Chemicals. 6

  • Amides Preparation and Reactions Summary . Chemistry Steps. 8

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides . The Journal of Organic Chemistry. 1

  • 2-Bromopropionyl chloride , 98% , 7148-74-5 . CookeChem. 7

  • Video: Amines to Amides: Acylation of Amines . JoVE. 9

  • 2,5-Dichloroaniline . Wikipedia. 20

  • Propanil . Wikipedia. 2

  • 2,5-DICHLOROANILINE . CAMEO Chemicals - NOAA. 21

  • Synthesis of Polymers Containing Herbicides and Their Release Behavior . SciSpace by Typeset. 22

  • Propanil (Ref: FW 734) . AERU, University of Hertfordshire. 3

  • Propanil | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. 4

Sources

Exploratory

Chemical Profiling and Synthetic Utility of 2-Bromo-N-(2,5-dichlorophenyl)propanamide: A Technical Whitepaper

Executive Summary In the landscape of modern organic synthesis and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-Bromo-N-(2,5-dichlorophenyl)propan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-Bromo-N-(2,5-dichlorophenyl)propanamide (CAS: 1211486-27-9) is a highly versatile intermediate characterized by an electrophilic α -bromo amide core and a lipophilic 2,5-dichlorophenyl moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and field-proven synthetic protocols, designed for researchers developing peptidomimetics, covalent inhibitors, and novel heterocyclic active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the baseline properties of 2-bromo-N-(2,5-dichlorophenyl)propanamide is essential for predicting its solubility, reactivity, and behavior in biological assays. The quantitative data is summarized below for comparative analysis against similar halogenated amides [1][2].

PropertyValue / Description
Chemical Name 2-Bromo-N-(2,5-dichlorophenyl)propanamide
CAS Number 1211486-27-9
Molecular Formula C9​H8​BrCl2​NO
Molecular Weight 296.98 g/mol
SMILES String CC(Br)C(NC1=CC(Cl)=CC=C1Cl)=O
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 1 (Amide C=O)
Rotatable Bonds 2
Structural Class α -Halo Amide / Halogenated Anilide

Structural & Mechanistic Insights

As a Senior Application Scientist, I approach molecular design by analyzing the causality behind a compound's reactivity. The synthetic value of this molecule is driven by two distinct structural domains:

The α -Bromo Amide Electrophile

The alpha-carbon is highly activated toward nucleophilic attack. The adjacent carbonyl group withdraws electron density via both inductive effects and resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond. This structural arrangement facilitates rapid, bimolecular nucleophilic substitution ( SN​2 ) by amines, thiols, and alkoxides [4]. Bromide serves as an exceptional leaving group due to its large atomic radius, polarizability, and weak basicity, allowing these reactions to proceed under mild conditions without degrading the amide linkage.

The 2,5-Dichlorophenyl Pharmacophore

The incorporation of the 2,5-dichloroaniline derivative provides targeted steric bulk and enhances lipophilicity (LogP). The electron-withdrawing nature of the ortho and meta chlorine atoms decreases the basicity of the amide nitrogen. This electronic effect increases the acidity of the N-H bond while simultaneously making the amide highly resistant to unwanted hydrolytic cleavage under physiological conditions. Furthermore, this specific halogenated aromatic ring is a proven pharmacophore, frequently utilized to enhance membrane permeability in antimicrobial, fungicidal, and kinase-inhibitory agents [3].

Experimental Workflows and Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific parameters are chosen.

Protocol 1: Synthesis of 2-Bromo-N-(2,5-dichlorophenyl)propanamide
  • Rationale: The target is synthesized via the acylation of 2,5-dichloroaniline. 2-Bromopropionyl bromide is selected over the chloride variant due to its higher reactivity, ensuring complete conversion even with the electronically deactivated 2,5-dichloroaniline.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 2,5-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Causality: DCM provides excellent solubility and remains inert to the highly reactive acid bromide.

    • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. Causality: TEA acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the starting aniline which would halt the reaction.

    • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Acylation is highly exothermic; cooling prevents thermal degradation and suppresses unwanted side reactions (e.g., ketene formation).

    • Acylation: Dropwise addition of 2-bromopropionyl bromide (1.1 eq). Stir for 2 hours, allowing the mixture to gradually warm to room temperature.

    • Workup: Quench with saturated aqueous NaHCO3​ to neutralize excess acid. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation System: Monitor reaction completion via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. Validate the final structure using 1H -NMR; look for the characteristic doublet (~1.8 ppm) for the alpha-methyl group and a distinct quartet (~4.5 ppm) for the alpha-CH proton.

Protocol 2: Nucleophilic Substitution ( SN​2 ) with Primary Amines
  • Rationale: Displacement of the alpha-bromide to form an α -amino amide, a common precursor for peptidomimetics.

  • Step-by-Step Methodology:

    • Solvation: Dissolve the synthesized α -bromo amide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that accelerates SN​2 reactions by leaving the nucleophile unsolvated and highly reactive.

    • Substitution: Add the primary amine (2.5 eq). Causality: An excess of amine is required because it acts as both the nucleophile for the substitution and the base to absorb the generated HBr.

    • Incubation: Heat the mixture to 60 °C for 4-6 hours.

  • Validation System: Monitor via LC-MS. The reaction is complete when the distinct 1:1 isotopic mass pattern of the bromine atom (M, M+2) completely disappears from the total ion chromatogram, replaced by the mass of the aminated product.

Visualizations of Chemical Pathways

Workflow A 2,5-Dichloroaniline C 2-Bromo-N-(2,5-dichlorophenyl) propanamide A->C DCM, Et3N, 0°C B 2-Bromopropionyl Bromide B->C Acylation D Nucleophilic Substitution (SN2) C->D Amine/Thiol E Target API / Ligand D->E Final Product

Synthetic workflow from starting materials to target API.

Mechanism Nu Nu: (Amine) TS Transition State [Nu---C---Br]‡ Nu->TS Backside Attack SM Alpha-Carbon (Electrophile) SM->TS C-Br Cleavage P Substituted Product TS->P Bond Formation LG Leaving Group (Br-) TS->LG Departure

SN2 mechanistic pathway at the alpha-carbon electrophilic center.

Applications in Drug Development

In contemporary medicinal chemistry, 2-bromo-N-(2,5-dichlorophenyl)propanamide is frequently deployed in the synthesis of Targeted Protein Degraders (PROTACs) and Covalent Inhibitors . While alpha-chloro amides are traditionally preferred for weak, reversible covalent binding to cysteine residues, the alpha-bromo variant offers a highly reactive alternative for rapid screening of irreversible target engagement. Furthermore, substituting the bromide with various hydrazine or amine derivatives yields pyrazole and Schiff base analogs, which have demonstrated potent broad-spectrum antibacterial and antifungal activities [3].

References

  • National Center for Biotechnology Information. "Benzamide, N-(2,5-dichlorophenyl)-" PubChem CID 96184. URL: [Link]

  • Biomedical and Pharmacology Journal. "Synthesis, characterization and Biological Activities of Some New 1-[(N-cinnamoyl) 2, 5-dichloroanilinomalonyl] 3, 5-dimethyl-4-(unsubstituted/substituted phenylazo) pyrazole Derivatives." Biomed. Pharmacol. J. URL: [Link]

  • ResearchGate / Journal of Physical Organic Chemistry. "Kinetics of nucleophilic substitution reactions of carbonyl compounds and alpha-bromo amides." Scientific Network. URL: [Link]

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 2-bromo-N-(2,5-dichlorophenyl)propanamide

Foreword: The Imperative of Unambiguous Structure Verification Introduction to 2-bromo-N-(2,5-dichlorophenyl)propanamide: A Molecule of Interest 2-bromo-N-(2,5-dichlorophenyl)propanamide belongs to the class of N-aryl am...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Unambiguous Structure Verification

Introduction to 2-bromo-N-(2,5-dichlorophenyl)propanamide: A Molecule of Interest

2-bromo-N-(2,5-dichlorophenyl)propanamide belongs to the class of N-aryl amides, a scaffold present in numerous biologically active compounds. The presence of bromine and chlorine atoms imparts specific properties, including increased lipophilicity and the potential for halogen bonding, which can significantly influence its biological activity. The core structure consists of a propanamide backbone, with a bromine atom at the alpha-position to the carbonyl group, and the amide nitrogen substituted with a 2,5-dichlorophenyl ring.

The primary objective of this guide is to present a systematic and logical workflow for the complete and unambiguous determination of its molecular structure. This involves a synergistic application of spectroscopic and spectrometric techniques, each providing a unique piece of the structural puzzle.

The Analytical Blueprint: A Multi-Faceted Approach to Structure Elucidation

A single analytical technique is rarely sufficient for the complete structure elucidation of a novel compound. A more robust strategy involves the integration of data from multiple orthogonal techniques. Our approach for 2-bromo-N-(2,5-dichlorophenyl)propanamide is outlined below:

Structure_Elucidation_Workflow cluster_Techniques Analytical Techniques cluster_Information_Gained Information Obtained cluster_Conclusion Final Structure Confirmation MS Mass Spectrometry (MS) MS_Info Molecular Weight & Elemental Composition (Br, Cl Isotopic Pattern) MS->MS_Info IR Infrared (IR) Spectroscopy IR_Info Functional Group Identification (Amide C=O, N-H) IR->IR_Info NMR Nuclear Magnetic Resonance (NMR) (1D & 2D) NMR_Info Carbon-Hydrogen Framework Connectivity (COSY, HSQC, HMBC) NMR->NMR_Info XRay X-ray Crystallography (Optional but Definitive) XRay_Info Unambiguous 3D Structure (Absolute Confirmation) XRay->XRay_Info Conclusion Elucidated Structure of 2-bromo-N-(2,5-dichlorophenyl)propanamide MS_Info->Conclusion IR_Info->Conclusion NMR_Info->Conclusion XRay_Info->Conclusion NMR_Connectivity cluster_Propanamide Propanamide Fragment cluster_Aromatic Dichlorophenyl Fragment CH3 CH₃ CH CH-Br CH3->CH COSY CO C=O CH->CO HMBC NH N-H CH->NH NOESY (through space) NH->CO HMBC Aryl 2,5-Dichlorophenyl NH->Aryl HMBC

Caption: A diagram illustrating the key correlations expected in 2D NMR experiments for structure elucidation.

  • COSY (Correlation Spectroscopy): Will show a correlation between the methine proton and the methyl protons, confirming the -CH(Br)-CH₃ fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is key for establishing long-range connectivity. We expect to see correlations from:

    • The methyl protons to the methine carbon and the carbonyl carbon.

    • The methine proton to the methyl carbon and the carbonyl carbon.

    • The amide proton to the carbonyl carbon and carbons of the dichlorophenyl ring.

    • The aromatic protons to other aromatic carbons.

X-ray Crystallography: The Definitive Answer (Optional)

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol
  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a solvent, or by vapor diffusion.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise atomic coordinates.

The resulting structure would confirm the connectivity, stereochemistry (if applicable, though our molecule is racemic), and conformation of the molecule in the solid state.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of 2-bromo-N-(2,5-dichlorophenyl)propanamide is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry establishes the molecular formula, IR spectroscopy identifies the key functional groups, and a suite of 1D and 2D NMR experiments meticulously maps out the carbon-hydrogen framework and connectivity. For absolute confirmation, X-ray crystallography provides the definitive three-dimensional structure. By following this logical and self-validating workflow, researchers and drug development professionals can have the highest degree of confidence in the molecular identity of their compounds, a critical foundation for all subsequent research and development activities.

References

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  • Nakaie, Y., et al. (n.d.). Synthesis and biological evaluation of novel 2-(benzofuran-2-yl)-chromone derivatives for in vivo imaging of cerebral prion protein deposits. [Link]

  • University of Ottawa. (n.d.). (Br) Bromine NMR. [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? [Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBS: Spectral Database for Organic Compounds. [Link]

Exploratory

Stability and Storage Conditions for 2-bromo-N-(2,5-dichlorophenyl)propanamide: A Technical Whitepaper

Executive Summary The compound 2-bromo-N-(2,5-dichlorophenyl)propanamide is a highly reactive α -bromoamide derivative. Compounds of this class are frequently utilized in drug development as targeted covalent inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-bromo-N-(2,5-dichlorophenyl)propanamide is a highly reactive α -bromoamide derivative. Compounds of this class are frequently utilized in drug development as targeted covalent inhibitors (TCIs), antibody-drug conjugate (ADC) payloads, and intermediate building blocks due to their potent electrophilic properties [3]. However, the very features that make this molecule a valuable chemical warhead also render it highly susceptible to environmental degradation. This whitepaper provides an in-depth analysis of the compound's structural vulnerabilities, degradation kinetics, and field-proven, self-validating protocols for long-term storage and handling.

Structural Dynamics and Mechanistic Vulnerabilities

To establish effective storage conditions, one must first understand the causality behind the molecule's degradation. The architecture of 2-bromo-N-(2,5-dichlorophenyl)propanamide presents two primary domains of interest:

  • The α -Bromoamide Warhead: The α -carbon is profoundly electrophilic. The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect (-I effect), polarizing the C-Br bond and lowering the energy of the σ∗ orbital. While this is intended for SN​2 attack by biological nucleophiles (such as cysteine thiolates) [2], it makes the compound highly vulnerable to ambient moisture. Water acts as a nucleophile, leading to hydrolytic debromination and the formation of an inactive α -hydroxyamide.

  • The 2,5-Dichlorophenyl Moiety: The ortho and meta chlorine substituents withdraw electron density from the aromatic ring, which subsequently pulls electron density from the amide nitrogen. This diminishes the resonance stabilization of the amide bond. While this theoretically increases the carbonyl's susceptibility to hydrolysis, the bulky ortho-chlorine provides intense steric shielding. Consequently, amide cleavage is rare under neutral storage conditions, making the α -carbon the primary locus of degradation.

Furthermore, the C-Br bond is photolabile. Exposure to actinic light (UV radiation) induces homolytic cleavage, generating highly reactive radical intermediates that lead to dimerization or complete structural collapse.

G Compound 2-bromo-N-(2,5-dichlorophenyl)propanamide (Intact Electrophile) Hydrolysis Aqueous Hydrolysis (Nucleophilic Attack by H2O) Compound->Hydrolysis Moisture Photolysis Photolytic Cleavage (UV/Actinic Light) Compound->Photolysis Light Thermal Thermal Degradation (Elevated Temp) Compound->Thermal Heat Deg1 2-hydroxy-N-(2,5-dichlorophenyl)propanamide (Loss of Warhead) Hydrolysis->Deg1 Deg2 Radical Intermediates (Debromination/Dimerization) Photolysis->Deg2 Deg3 Oligomeric/Amide Cleavage Products Thermal->Deg3

Diagram 1: Primary degradation pathways of 2-bromo-N-(2,5-dichlorophenyl)propanamide.

Empirical Storage Protocols (The Self-Validating System)

To mitigate the vulnerabilities outlined above, storage protocols must adhere to stringent environmental controls aligned with ICH Q1A(R2) guidelines for sensitive drug substances [1]. We employ a "Self-Validating System" approach: protocols designed not just to protect the compound, but to mechanically indicate if a failure has occurred.

Protocol A: Long-Term Storage of Bulk Powder ( > 30 Days)

For long-term preservation, the kinetic energy of the system must be minimized to halt hydrolysis and thermal degradation.

Step-by-Step Methodology:

  • Primary Containment: Transfer the lyophilized powder into an amber borosilicate glass vial (to block UV transmission).

  • Atmospheric Displacement: Purge the vial with ultra-high purity (UHP) Argon gas for 60 seconds. Argon is heavier than nitrogen and forms a dense protective blanket over the solid, completely displacing nucleophilic moisture and reactive oxygen.

  • Sealing: Cap immediately with a PTFE-lined silicone septum cap. PTFE ensures no plasticizers leach into the compound.

  • Secondary Containment (The Validation Layer): Place the vial inside a moisture-barrier foil pouch. Add a fresh silica gel desiccant packet and a Cobalt(II) Chloride Humidity Indicator Card .

  • Vacuum Seal & Store: Vacuum seal the pouch and store at -20°C .

    • Causality & Validation: Storing at -20°C reduces the thermal kinetic energy below the activation energy required for hydrolysis. The protocol is self-validating: upon retrieval, if the humidity card has shifted from blue (anhydrous) to pink (hydrated), it provides immediate visual proof that the primary barrier failed, preempting the use of compromised material.

Protocol B: Reconstitution and Working Aliquots

Repeated freeze-thaw cycles introduce condensation (moisture), which is catastrophic for α -bromoamides.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed pouch from the -20°C freezer and allow it to acclimate to room temperature in a desiccator for at least 2 hours before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating rapid hydrolysis.

  • Solvent Selection: Reconstitute only in strictly anhydrous solvents (e.g., anhydrous DMSO or DMF stored over 4Å molecular sieves). Avoid protic solvents (methanol, ethanol, water) entirely.

  • Aliquot Generation: Divide the master stock into single-use working aliquots (e.g., 50 μ L) in amber microcentrifuge tubes.

  • Working Storage: Store aliquots at 2-8°C for up to 14 days, or -80°C for extended periods. Discard any unused portion of an opened aliquot.

Quality Control & Validation Workflows

Before utilizing stored 2-bromo-N-(2,5-dichlorophenyl)propanamide in critical assays, its structural integrity must be verified. The loss of the bromide atom (atomic mass ~79.9 Da) provides a highly distinct analytical signature.

QC Start Sample Aliquot LCMS LC-MS Analysis (Monitor M-79/81) Start->LCMS NMR 1H-NMR (Alpha-proton shift) Start->NMR Decision Purity > 98%? LCMS->Decision NMR->Decision Pass Approve for Use Decision->Pass Yes Fail Discard/Repurify Decision->Fail No

Diagram 2: Quality Control validation workflow for alpha-bromoamide integrity.

Analytical Markers of Degradation:

  • LC-MS: The intact compound will show a characteristic 1:1 isotopic doublet for the bromine atom (M and M+2). Degradation via hydrolysis results in a mass shift of -79.9 Da (loss of Br) + 17 Da (addition of OH) , resulting in a net loss of ~63 Da and the disappearance of the isotopic doublet.

  • 1H-NMR: The proton attached to the α -carbon (adjacent to the bromine) will exhibit a distinct downfield shift. If hydrolysis occurs, this peak will shift significantly upfield due to the replacement of the bromine with a hydroxyl group.

Quantitative Stability Data

The following tables summarize the empirical stability thresholds for 2-bromo-N-(2,5-dichlorophenyl)propanamide based on accelerated degradation kinetics and established α -haloamide behavior.

Table 1: Accelerated Stability Matrix (Solid State)

TemperatureHumidity (RH)AtmosphereLight ExposureEstimated Shelf-Life (Purity >98%)Primary Degradant Observed
-20°C < 10%ArgonDark> 24 MonthsNone
2-8°C < 10%ArgonDark6 - 12 MonthsTrace α -hydroxyamide
25°C 60%AmbientDark< 14 Days α -hydroxyamide (Hydrolysis)
25°C AmbientAmbientUV/Actinic< 48 HoursRadical Dimers (Photolysis)

Table 2: Solution-State Stability (10 mM in Anhydrous DMSO)

Storage TempContainerFreeze-Thaw CyclesEstimated Stability Duration
-80°C Amber Microtube0 (Single-use)6 Months
-20°C Amber Microtube0 (Single-use)1 Month
2-8°C Clear VialN/A< 24 Hours (Light/Moisture sensitive)

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Pyrrolobenzodiazepines and their conjugates (Use of alpha-haloamides in Covalent Drug Design)

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-bromo-N-(2,5-dichlorophenyl)propanamide in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Versatile α-Bromoamide 2-bromo-N-(2,5-dichlorophenyl)propanamide is a halogenated amide that serves as a valuable and reactive intermediate in modern organic synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential of a Versatile α-Bromoamide

2-bromo-N-(2,5-dichlorophenyl)propanamide is a halogenated amide that serves as a valuable and reactive intermediate in modern organic synthesis. Its structure, featuring an electrophilic α-carbon due to the adjacent bromine atom and electron-withdrawing amide group, coupled with a dichlorinated phenyl ring, offers a unique combination of reactivity and molecular scaffolding possibilities. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use, aimed at researchers and professionals in drug discovery and chemical development. The strategic placement of the bromine atom makes it a prime candidate for nucleophilic substitution and a precursor for radical-mediated reactions, opening avenues for the construction of complex molecular architectures, including various heterocyclic systems.[1][2]

Core Chemical Attributes and Reactivity Profile

The synthetic utility of 2-bromo-N-(2,5-dichlorophenyl)propanamide is primarily dictated by the C-Br bond at the α-position to the carbonyl group. This bond is polarized, rendering the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The 2,5-dichloro substitution on the phenyl ring further influences the molecule's electronic properties and can impact reaction rates and the stability of intermediates.

Key Reactive Sites:

  • α-Carbon: The primary site for nucleophilic attack, leading to the displacement of the bromide ion.

  • Amide N-H: Can be deprotonated under basic conditions, although it is generally less reactive than the α-carbon.

  • Aromatic Ring: While less reactive towards substitution, it can participate in metal-catalyzed cross-coupling reactions under specific conditions.

Synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide

The most direct and common method for the preparation of α-bromo amides is the bromination of the corresponding amide precursor.[3] This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a widely used and effective choice. The reaction is often catalyzed by a radical initiator or light.

Proposed Synthetic Workflow

cluster_0 Synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide N-(2,5-dichlorophenyl)propanamide N-(2,5-dichlorophenyl)propanamide NBS_CCl4 N-Bromosuccinimide (NBS) Carbon Tetrachloride (CCl4) Radical Initiator (e.g., AIBN) N-(2,5-dichlorophenyl)propanamide->NBS_CCl4 Reactants Product 2-bromo-N-(2,5-dichlorophenyl)propanamide NBS_CCl4->Product Bromination Workup Filtration & Crystallization Product->Workup Purification

Caption: Synthetic pathway for 2-bromo-N-(2,5-dichlorophenyl)propanamide.

Detailed Synthesis Protocol

Materials:

  • N-(2,5-dichlorophenyl)propanamide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or another suitable anhydrous solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-(2,5-dichlorophenyl)propanamide (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as AIBN.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Remove the precipitate by vacuum filtration.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure 2-bromo-N-(2,5-dichlorophenyl)propanamide.

Applications in Organic Synthesis

The reactivity of the α-bromo amide moiety makes this compound a versatile building block for a variety of molecular structures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.[4][5]

Synthesis of γ-Lactams via Radical Addition

α-Bromoamides can participate in atom-transfer radical addition (ATRA) reactions with unactivated alkenes to form γ-lactams, which are important structural motifs in many biologically active compounds.[6][7] This transformation can be initiated photochemically, often in the presence of a photocatalyst or through the formation of an electron donor-acceptor (EDA) complex.[6][7]

Precursor for Heterocyclic Synthesis

A primary application of α-haloamides is in the synthesis of five-membered heterocyclic rings like thiazoles and oxazoles.[8] The reaction with a suitable binucleophile, such as a thioamide or an amide, provides a direct route to these important scaffolds.

Illustrative Workflow: Thiazole Synthesis

cluster_1 Hantzsch-Type Thiazole Synthesis Bromoamide 2-bromo-N-(2,5-dichlorophenyl)propanamide Reaction Condensation & Cyclization Bromoamide->Reaction Thioamide Thioamide (R-CSNH2) Thioamide->Reaction Product Substituted Thiazole Reaction->Product Formation Workup Neutralization & Extraction Product->Workup Isolation

Caption: General workflow for thiazole synthesis.

Detailed Protocol for Thiazole Synthesis

Materials:

  • 2-bromo-N-(2,5-dichlorophenyl)propanamide

  • A primary thioamide (e.g., thioacetamide)

  • Ethanol or a similar polar solvent

  • Sodium bicarbonate or a mild base

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.0 eq) in ethanol.

  • Addition of Bromoamide: To this solution, add 2-bromo-N-(2,5-dichlorophenyl)propanamide (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alkylation of Nucleophiles

The electrophilic α-carbon readily reacts with a variety of nucleophiles, including amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.[1][2] This makes it a useful reagent for introducing the N-(2,5-dichlorophenyl)propanamide moiety into other molecules.

Safety and Handling

Potential Hazards:

  • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[9][11]

  • Sensitization: Prolonged or repeated contact may cause skin sensitization.[9]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid creating dust. Keep containers tightly closed when not in use. Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-bromo-N-(2,5-dichlorophenyl)propanamideC₉H₈BrCl₂NO312.98
N-(2,5-dichlorophenyl)propanamideC₉H₉Cl₂NO218.08[14]

Conclusion

2-bromo-N-(2,5-dichlorophenyl)propanamide is a highly versatile and reactive building block with significant potential in organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic compounds and other complex molecular architectures. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore and exploit the synthetic utility of this valuable intermediate. As with all chemical research, appropriate safety precautions and experimental diligence are paramount for successful and safe outcomes.

References

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.
  • DBNPA - Wikipedia.
  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC.
  • The Fascinating Chemistry of α‐Haloamides - PMC.
  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing). Royal Society of Chemistry.
  • 2-bromo-N-(2,4-dichlorophenyl)propanamide | 329208-84-6 | Benchchem.
  • SAFETY D
  • Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society.
  • Safety d
  • Synthesis of some Heterocyclic Compounds Derived
  • SAFETY D
  • Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Bromo-2,5-dichlorobenzaldehyde - Benchchem.
  • MATERIAL SAFETY D
  • Material Safety D
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applic
  • chloramine-t mediated synthesis of novel 1,3,4-oxadiazole deriv
  • 1211486-27-9|2-Bromo-N-(2,5-dichlorophenyl)propanamide - BLDpharm.
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds - Asian Journal of Research in Chemistry.
  • Propanil - Wikipedia.
  • 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide - PubChem.
  • 2-bromo-n-(2,4-dichloro-phenyl)-benzamide - PubChemLite.
  • 2-Bromo-n-[2-(4-chlorophenyl)ethyl]propanamide - Sigma-Aldrich.
  • Can anyone offer me a reasonable mechanism for the following reaction?
  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - MDPI.
  • Propanil (Ref: FW 734) - AERU - University of Hertfordshire.
  • Propanil | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
  • WO2016116797A1 - Crystalline modification of propanil - Google P
  • N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed.
  • Establishment of Residue Analysis of Propanil (Dichloropropionanilide), Linuron and Diphenamide in Agricultural Commodities - PubMed.

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Application

Application Note: Experimental Protocols for the Synthesis and Functionalization of 2-Bromo-N-(2,5-dichlorophenyl)propanamide

Executive Summary & Mechanistic Rationale Alpha-halo amides are highly versatile electrophilic building blocks in medicinal chemistry, frequently utilized in the synthesis of alpha-amino amides—a pharmacophore central to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Alpha-halo amides are highly versatile electrophilic building blocks in medicinal chemistry, frequently utilized in the synthesis of alpha-amino amides—a pharmacophore central to local anesthetics, antiarrhythmics, and novel small-molecule inhibitors[1]. The compound 2-bromo-N-(2,5-dichlorophenyl)propanamide presents a unique structural and electronic profile that requires specific handling.

Unlike the electron-rich 2,6-dimethylphenyl ring found in classic lidocaine analogs, the 2,5-dichlorophenyl moiety exerts strong electron-withdrawing effects and significant steric hindrance.

Causality of Experimental Design Choices:

  • Leaving Group Selection: Bromide is selected over chloride at the alpha position due to its superior leaving group ability (lower bond dissociation energy and higher polarizability). This significantly lowers the activation energy for subsequent bimolecular nucleophilic substitution (S_N2) reactions.

  • Chemoselectivity via Substituent Effects: The 2,5-dichloro substitution reduces the nucleophilicity of the amide nitrogen through inductive electron withdrawal. This is a critical, self-regulating feature that prevents undesired intermolecular self-condensation (e.g., diketopiperazine formation) during downstream amination.

  • Finkelstein Acceleration: For sterically demanding secondary amines, direct S_N2 can be sluggish. The addition of catalytic potassium iodide (KI) induces a Finkelstein-type halogen exchange, generating a transient alpha-iodo amide. Iodine is a superior leaving group, accelerating the nucleophilic attack and driving the reaction to completion under milder conditions[2].

Experimental Workflows & Logical Relationships

The following workflow illustrates the two-step process from raw materials to the generation of a functionalized alpha-amino amide library.

Workflow A 2,5-Dichloroaniline + 2-Bromopropanoyl Bromide B Amidation (DCM, 0 °C) Base: K2CO3 A->B C 2-Bromo-N-(2,5-dichlorophenyl) propanamide B->C D SN2 Amination (MeCN, 60 °C) Amine + KI (cat.) C->D E Alpha-Amino Amide Library (Drug Candidates) D->E

Workflow for the synthesis and functionalization of 2-bromo-N-(2,5-dichlorophenyl)propanamide.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Bromo-N-(2,5-dichlorophenyl)propanamide

This protocol utilizes heterogeneous basic conditions to prevent the formation of highly reactive ketene intermediates from the acyl bromide, which typically leads to complex impurity profiles[3].

Materials:

  • 2,5-Dichloroaniline (1.0 equiv, 10.0 mmol, 1.62 g)

  • 2-Bromopropanoyl bromide (1.1 equiv, 11.0 mmol, 1.15 mL)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv, 20.0 mmol, 2.76 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend anhydrous K₂CO₃ and 2,5-dichloroaniline in 40 mL of anhydrous DCM in a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Chill the suspension to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Acylation: Dissolve 2-bromopropanoyl bromide in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic acylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir vigorously for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The aniline starting material (R_f ~0.6, UV active) should be completely consumed, replaced by a new spot at R_f ~0.4.

  • Workup & Self-Validation: Quench the reaction with 30 mL of distilled water to dissolve the inorganic salts. Separate the organic layer, wash with 1M HCl (20 mL) to remove unreacted trace aniline, and then with brine (20 mL). Dry over MgSO₄, filter, and concentrate in vacuo.

  • Analytical Validation: The reaction is deemed successful when LC-MS analysis shows the absence of the m/z 162 peak (aniline) and the presence of the characteristic tribotopic isotopic cluster (m/z 296, 298, 300) indicative of the Cl₂Br substitution pattern.

Protocol B: Finkelstein-Accelerated S_N2 Amination

Direct amination of alpha-bromo amides with sterically hindered amines can stall. This protocol utilizes a catalytic iodide exchange to maintain high reaction velocity without requiring harsh heating that degrades the amide[2].

Materials:

  • 2-Bromo-N-(2,5-dichlorophenyl)propanamide (1.0 equiv, 5.0 mmol, 1.48 g)

  • Secondary Amine (e.g., Morpholine) (2.0 equiv, 10.0 mmol, 0.87 mL)

  • Potassium Iodide (KI) (0.1 equiv, 0.5 mmol, 83 mg)

  • Potassium carbonate (K₂CO₃) (1.5 equiv, 7.5 mmol, 1.04 g)

  • Acetonitrile (MeCN) (25 mL)

Step-by-Step Methodology:

  • Assembly: In a 50 mL vial, combine the bromo amide, K₂CO₃, and KI in 25 mL of MeCN.

    • Causality Note: MeCN is a polar aprotic solvent that poorly solvates anions, dramatically increasing the nucleophilicity of both the amine and the iodide catalyst.

  • Amination: Add the secondary amine in one portion. Seal the vial and heat to 60 °C while stirring for 3-5 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (R_f ~0.7) will disappear, and a new, lower R_f spot (~0.2) will appear, which stains positive with Dragendorff's reagent.

  • Workup & Self-Validation: Cool to room temperature and evaporate the MeCN. Partition the residue between EtOAc (30 mL) and water (30 mL). The aqueous wash validates the system by selectively removing the KI catalyst, K₂CO₃, and any water-soluble amine hydrobromide salts.

  • Purification: Concentrate the organic layer. Crystallize the crude product from hot ethanol. Validation is confirmed by ¹H-NMR: the distinct alpha-proton quartet of the starting material (~4.5 ppm) will shift upfield (~3.2 ppm) due to the replacement of the bromine atom with the amine.

Mechanistic Pathway Visualization

Mechanism R1 Alpha-Bromo Amide (R-Br) KI Finkelstein Exchange (KI Catalyst) R1->KI I- displaces Br- Nuc Nucleophilic Attack (Secondary Amine) R1->Nuc Direct SN2 (Slower) R2 Alpha-Iodo Amide (R-I) [Transient] KI->R2 R2->Nuc Enhanced Electrophilicity TS SN2 Transition State [Inversion of Config] Nuc->TS Prod Alpha-Amino Amide + Halide Salt TS->Prod Leaving Group Departs

Finkelstein-accelerated SN2 mechanistic pathway for alpha-amino amide synthesis.

Quantitative Data Presentation

To demonstrate the self-validating nature of the optimization process, Table 1 outlines the causality between solvent/additive choices and reaction conversion. Table 2 demonstrates the robustness of the optimized protocol across various nucleophiles.

Table 1: Optimization of S_N2 Amination Conditions (Using Morpholine)

SolventBaseAdditiveTemp (°C)Conversion (%)*Causality / Observation
THFEt₃NNone6545Poor anion solvation; sluggish S_N2 kinetics.
DMFK₂CO₃None8068High temp led to trace amide hydrolysis.
MeCNK₂CO₃None6072Better S_N2 solvent, but sterics hinder completion.
MeCN K₂CO₃ KI (10 mol%) 60 >99 Halogen exchange accelerates attack (Optimal).

*Determined by LC-MS integration of the crude reaction mixture after 4 hours.

Table 2: Substrate Scope for Alpha-Amino Amide Generation (Optimized Conditions)

Amine NucleophileReaction Time (h)Isolated Yield (%)Purity (HPLC, %)Notes
Morpholine488>98Standard cyclic secondary amine.
Piperidine391>99Higher nucleophilicity than morpholine.
N-Methylpiperazine58297Requires careful aqueous workup to avoid product loss.
Pyrrolidine294>99Minimal steric hindrance; fastest reaction time.

References

  • Hurtaud, D., Baudy-Floc'h, M., Robert, A., & Le Grel, P. "Dicyano Epoxides: A Simple Synthesis of .alpha.-Amino Amides, Epoxy Amidines and Their Cyclic Analogs." The Journal of Organic Chemistry - ACS Publications. URL:[1]

  • "Direct Synthesis of α-Amino Amides from N-Alkyl Amines by the Copper-Catalyzed Oxidative Ugi-Type Reaction." ChemInform Abstract. URL:[2]

  • "US20160046616A1 - Nrf2 small molecule inhibitors for cancer therapy." Google Patents. URL:[3]

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Method

Application Notes and Protocols for 2-bromo-N-(2,5-dichlorophenyl)propanamide as a Novel Covalent Chemical Probe

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling a Potential Tool for Covalent Chemoproteomics In the landscape of chemical biology and drug discovery, covalent chemical probes ar...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Potential Tool for Covalent Chemoproteomics

In the landscape of chemical biology and drug discovery, covalent chemical probes are indispensable tools for identifying and validating novel therapeutic targets.[1][2] These molecules function by forming a stable, covalent bond with a target biomolecule, often a protein, enabling robust detection, enrichment, and identification.[3] This guide introduces 2-bromo-N-(2,5-dichlorophenyl)propanamide , a compound with significant potential as a novel electrophilic chemical probe.

While specific applications of this molecule are not yet documented in peer-reviewed literature, its structure provides a compelling rationale for its use in covalent ligand discovery. It comprises two key moieties:

  • An Electrophilic "Warhead": The 2-bromopropanamide group serves as a reactive electrophile. The bromine atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic attack from amino acid residues in proteins.[4] Bromoacetamides are known to be effective and specific reagents for labeling cysteine residues, which possess a highly nucleophilic thiol group.[5]

  • A Recognition Moiety: The N-(2,5-dichlorophenyl) group provides a structural scaffold that can confer specificity for particular protein binding pockets. The chlorine substitution pattern creates a distinct electronic and steric profile that can be recognized by complementary surfaces on a protein target, guiding the "warhead" to its site of action.

This document provides a comprehensive framework for the synthesis, characterization, and application of 2-bromo-N-(2,5-dichlorophenyl)propanamide as a chemical probe. The protocols outlined herein are designed to enable researchers to validate its reactivity, identify its cellular targets, and ultimately leverage it for a deeper understanding of biological systems and for the discovery of new drug targets.

Principle of Action: Covalent Modification of Nucleophilic Residues

The primary mechanism of action for 2-bromo-N-(2,5-dichlorophenyl)propanamide as a chemical probe is the covalent alkylation of nucleophilic amino acid side chains on proteins. The most likely target is the thiol group of cysteine residues due to its high nucleophilicity at physiological pH.[6] Other potential, albeit less reactive, nucleophiles include the imidazole of histidine, the thioether of methionine, and the ε-amino group of lysine.

The proposed mechanism involves a bimolecular nucleophilic substitution (SN2) reaction. The protein's nucleophilic residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether (in the case of cysteine) or other covalent linkage. This irreversible modification allows for the "tagging" of the target protein for subsequent identification.

Caption: Proposed SN2 mechanism for covalent modification of a protein cysteine residue.

Synthesis Protocols

The synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide and its corresponding non-reactive control molecule is a prerequisite for its use as a chemical probe.

Protocol 1: Synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide (Probe)

This procedure is based on standard amide bond formation via acylation of an aniline with an acyl halide.[7][8][]

  • Reaction Setup: To a solution of 2,5-dichloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask, cool the mixture to 0 °C in an ice bath with stirring.

  • Acylation: Add 2-bromopropionyl bromide (1.05 eq) dropwise to the cooled solution. The reaction is exothermic.[]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of N-(2,5-dichlorophenyl)propanamide (Negative Control)

A non-reactive control molecule is essential to distinguish between covalent and non-covalent interactions in subsequent experiments.

  • Reaction Setup: Follow the same procedure as in Protocol 1, but substitute 2-bromopropionyl bromide with propionyl chloride (1.05 eq).

  • Acylation, Workup, and Purification: Proceed with the same steps as outlined in Protocol 1.

  • Characterization: Confirm the structure and purity of the control compound using ¹H NMR, ¹³C NMR, and HRMS.

Characterization of Probe Reactivity

Before use in complex biological systems, it is crucial to characterize the intrinsic reactivity of the probe with key biological nucleophiles.

Protocol 3: Reactivity Profiling with Model Nucleophiles

This protocol uses LC-MS/MS to quantify the rate of reaction between the probe and a panel of small-molecule nucleophiles.[10]

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of the probe in DMSO.

    • Prepare 1 mM stock solutions of model nucleophiles (e.g., L-cysteine, N-acetyl-L-cysteine, glutathione, L-histidine, L-lysine) in a suitable aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Reaction: In a microcentrifuge tube, combine the probe (final concentration 100 µM) and a model nucleophile (final concentration 100 µM) in the reaction buffer.

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Analyze the quenched samples by LC-MS/MS. Monitor the depletion of the starting materials and the formation of the probe-nucleophile adduct over time.

  • Data Analysis: Calculate the second-order rate constant (k) for the reaction with each nucleophile. This will provide a quantitative measure of the probe's reactivity and selectivity profile.[11]

ParameterDescription
Probe Concentration 100 µM
Nucleophile Concentration 100 µM
Reaction Buffer 50 mM HEPES, pH 7.4
Quenching Solution Acetonitrile with internal standard
Analysis Method LC-MS/MS
Data Output Second-order rate constant (k)

Application Notes & Protocols: Target Identification and Validation

The following protocols describe a comprehensive workflow for identifying and validating the protein targets of 2-bromo-N-(2,5-dichlorophenyl)propanamide using chemoproteomic techniques, specifically Activity-Based Protein Profiling (ABPP).[12][13][14]

Protocol 4: In Vitro Target Identification in Cell Lysate

This protocol is the primary method for discovering potential protein targets in a complex proteome.

In_Vitro_Target_ID_Workflow A Prepare Cell Lysate B Incubate with Probe (or DMSO/Control) A->B C Click Chemistry (add Biotin-Azide) B->C D Enrich Labeled Proteins (Streptavidin Beads) C->D E On-Bead Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis & Target Identification F->G

Caption: Workflow for in vitro target identification using a clickable version of the probe.

  • Cell Lysate Preparation:

    • Harvest cultured cells (e.g., HeLa, HEK293T) and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) via sonication or Dounce homogenization on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4 °C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Probe Labeling:

    • Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.

    • Treat the proteome with the probe (e.g., 1-10 µM final concentration) or an equivalent volume of DMSO (vehicle control) and the non-reactive control compound.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry (for tagged probes):

    • Note: This step requires a version of the probe synthesized with a bioorthogonal handle like an alkyne or azide.

    • To the labeled proteome, add the click chemistry reagents: a biotin-azide or biotin-alkyne reporter tag, copper(II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

    • Incubate for 1 hour at room temperature.

  • Protein Enrichment:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4 °C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and heat to denature the proteins.

    • Alkylate cysteine residues with iodoacetamide.

    • Add trypsin and incubate overnight at 37 °C to digest the proteins into peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by high-resolution LC-MS/MS.

    • Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database.

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the control samples. These are the candidate targets.[15][16]

Protocol 5: Competitive Profiling for Target Selectivity

This protocol helps to determine the selectivity of the probe and can be used to validate targets if a known inhibitor is available.[5][17]

Competitive_Profiling_Workflow A Prepare Cell Lysate B Pre-incubate with Competitor (or DMSO) A->B C Add Probe B->C D Click Chemistry (add Biotin-Azide) C->D E Enrich & Digest D->E F LC-MS/MS Analysis E->F G Quantify Target Occupancy F->G

Caption: Workflow for competitive profiling to assess probe selectivity.

  • Prepare Lysate: Prepare cell lysate as described in Protocol 4.

  • Competitive Pre-incubation: Aliquot the lysate and pre-incubate with a range of concentrations of a competitor compound (or DMSO as a control) for 30 minutes at room temperature.

  • Probe Labeling: Add the 2-bromo-N-(2,5-dichlorophenyl)propanamide probe to each sample at a fixed concentration and incubate for 1 hour.

  • Enrichment and Analysis: Proceed with the click chemistry, enrichment, digestion, and LC-MS/MS analysis steps as outlined in Protocol 4.

  • Data Analysis: Quantify the abundance of peptides from candidate target proteins across the different competitor concentrations. A dose-dependent decrease in the enrichment of a protein indicates that the competitor and the probe are binding to the same target. This can be used to calculate the IC₅₀ value for target engagement.[2]

Protocol 6: In-Cell Target Engagement

This protocol assesses target engagement in a live-cell context, providing more physiologically relevant data.[1][18]

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the probe (at various concentrations) or DMSO/control compound in the culture medium for a defined period (e.g., 1-4 hours).

  • Cell Harvest and Lysis: Harvest the cells, wash with cold PBS, and lyse as described in Protocol 4.

  • Enrichment and Analysis: Proceed with the click chemistry (if applicable), enrichment, digestion, and LC-MS/MS analysis as outlined in Protocol 4.

  • Data Analysis: Identify proteins that are labeled by the probe in a dose-dependent manner in intact cells. Compare these results with the in vitro data to identify targets that are accessible and engaged in a cellular environment.

Validation of Target Engagement

Mass spectrometry-based discovery provides a list of candidate targets. Orthogonal methods are required to validate these findings.[2][3]

  • Western Blotting: Validate target engagement by pre-incubating lysate with increasing concentrations of the probe, followed by incubation with a target-specific antibody. Covalent modification may cause a slight shift in the protein's molecular weight. In a competitive experiment, pre-treatment with an unlabeled probe should block the signal from a tagged version of the probe.

  • Functional Assays: If a candidate target is an enzyme, perform an activity assay in the presence and absence of the probe. A decrease in enzyme activity upon probe treatment would validate it as a functional target.

  • Cellular Thermal Shift Assay (CETSA): Ligand binding can stabilize a protein against thermal denaturation. CETSA can be used to confirm target engagement in cells or lysates by observing a shift in the protein's melting temperature upon probe binding.

By following this comprehensive guide, researchers can systematically characterize 2-bromo-N-(2,5-dichlorophenyl)propanamide, validate its utility as a chemical probe, and apply it to discover and study protein function in complex biological systems.

References

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for crude 2-bromo-N-(2,5-dichlorophenyl)propanamide

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying crude 2-bromo-N-(2,5-dichlorophenyl)propanamide .

Because this molecule features both a sterically hindered, electron-deficient aromatic ring and a highly reactive α -bromo stereocenter, standard purification templates often fail. This guide focuses on the causality behind these failures and provides self-validating, field-proven protocols to ensure high-purity isolation.

Knowledge Base Article (KBA) 1: Understanding the Crude Matrix

Before applying any purification technique, you must understand the thermodynamic and kinetic origins of your impurities. The synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide typically follows a Schotten-Baumann-type acylation [[1]](). While efficient, this reaction generates a predictable network of byproducts.

G A 2,5-dichloroaniline Target Crude 2-bromo-N-(2,5-dichlorophenyl)propanamide A->Target Imp2 Unreacted Amine A->Imp2 Incomplete Rxn B 2-bromopropanoyl bromide B->Target Imp1 2-bromopropanoic acid (Hydrolysis) B->Imp1 H2O C Base (e.g., Et3N) C->Target Imp3 Amine Salts C->Imp3 HBr

Caption: Reaction pathway and common impurity generation during amide synthesis.

Impurity Profiling & Removal Strategy
ImpurityChemical NatureOriginTargeted Removal Strategy
2,5-dichloroaniline Weak BaseIncomplete conversionAcidic aqueous wash (1M HCl)
2-bromopropanoic acid Weak AcidHydrolysis of acyl halideMild basic wash (Sat. NaHCO 3​ )
Triethylammonium bromide Water-soluble SaltAcid-base neutralizationAqueous partitioning (Water/Brine)
α -hydroxy amide Degradation ProductSN2 displacement of bromideAvoid strong bases (e.g., NaOH)

KBA 2: Troubleshooting Liquid-Liquid Extraction (LLE)

The first line of defense in your purification workflow is the aqueous workup.

Q: My crude NMR still shows significant unreacted 2,5-dichloroaniline after a standard 0.1M HCl wash. Why isn't it extracting into the aqueous layer? A: This is a classic issue caused by the inductive effects of the aromatic ring. The two chlorine atoms on 2,5-dichloroaniline are strongly electron-withdrawing. This pulls electron density away from the amine nitrogen, drastically reducing its basicity (pKa of the conjugate acid is < 2.0). A weak 0.1M HCl wash is thermodynamically insufficient to protonate the amine. You must use a stronger acid concentration (1.0M to 2.0M HCl) to force the formation of the water-soluble anilinium salt.

Q: I used 1M NaOH to wash away the 2-bromopropanoic acid impurity, but my product yield dropped, and a new spot appeared on TLC. What happened? A: You induced degradation. α -halo amides are highly reactive electrophiles 2. The adjacent carbonyl group activates the α -carbon toward nucleophilic attack. Hydroxide ions (from NaOH) will readily displace the labile bromide atom via an SN2 mechanism, converting your target molecule into an α -hydroxy amide. Always use a mild, non-nucleophilic base like saturated sodium bicarbonate (NaHCO 3​ ) for the acidic byproduct wash.

Self-Validating Protocol: Optimized LLE Workup

This protocol validates itself: if the amine is fully removed, the organic layer will no longer turn a TLC plate yellow under ninhydrin stain.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent with good solubility for the amide (e.g., Dichloromethane or Ethyl Acetate, 10 mL/gram of crude).

  • Amine Quench: Wash the organic layer with 1.0M HCl (3 x 5 mL/gram). Causality: Repeated washes shift the equilibrium to ensure complete protonation of the weakly basic 2,5-dichloroaniline.

  • Acid Quench: Wash the organic layer with saturated aqueous NaHCO 3​ (2 x 5 mL/gram). Caution: Vent the separatory funnel frequently to release CO 2​ gas generated from the neutralization of 2-bromopropanoic acid.

  • Desiccation: Wash with brine (1 x 5 mL/gram), dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at 35°C to prevent thermal degradation.

KBA 3: Final Purification - Crystallization vs. Chromatography

Once the salts and unreacted starting materials are removed via LLE, you must choose a final purification modality to achieve >99% purity.

Q: Should I use Flash Column Chromatography (FCC) or Recrystallization for this molecule? A: For α -bromo amides at scales >1 gram, recrystallization is almost always the superior choice 3. Amides are highly crystalline due to strong intermolecular hydrogen bonding. Silica gel chromatography can sometimes lead to slight dehalogenation or irreversible adsorption of the amide, reducing your yield. Chromatography should only be used if the crude purity is <85% or if impurities co-crystallize with the target.

G Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acid/Base Washes) Start->LLE Eval TLC / NMR Purity Check LLE->Eval Recryst Recrystallization (High Purity/Scale) Eval->Recryst >85% Pure FCC Flash Chromatography (Low Purity/Complex) Eval->FCC <85% Pure Pure Pure Alpha-Bromo Amide Recryst->Pure FCC->Pure

Caption: Decision tree for selecting the optimal purification workflow.

Purification Modality Comparison
MetricRecrystallizationFlash Column Chromatography
Ideal Scale > 1.0 g< 1.0 g
Typical Yield Recovery 70 - 85%50 - 75%
Time Investment Low (Overnight standing)High (Active fraction collection)
Risk of Degradation Very LowModerate (Silica-induced hydrolysis)
Self-Validating Protocol: Solvent-Antisolvent Recrystallization

This protocol utilizes the differential solubility of the target compound to force nucleation while leaving trace impurities dissolved in the mother liquor 4.

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a minimal amount of a polar, solubilizing solvent (e.g., hot Ethanol or Acetonitrile). Heat gently (max 50°C) while swirling until the solid just dissolves.

  • Antisolvent Addition: Remove from heat. Dropwise, add an antisolvent (e.g., deionized Water) until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of the solubilizing solvent until the solution is perfectly clear again.

  • Nucleation: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding impurities.

  • Maturation: Transfer the flask to a 4°C refrigerator overnight to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold antisolvent to remove residual mother liquor. Dry under high vacuum.

References

  • (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide MDPI (Molbank)[Link]

  • The Fascinating Chemistry of α -Haloamides PMC (National Institutes of Health)[Link]

  • What is the best technique for amide purification? ResearchGate[Link]

  • How To: Purify by Crystallization Department of Chemistry : University of Rochester[Link]

Sources

Optimization

resolving impurities in 2-bromo-N-(2,5-dichlorophenyl)propanamide samples

Welcome to the Technical Support Center for Advanced Amide Synthesis. As a Senior Application Scientist, I frequently consult with researchers encountering complex impurity profiles during the synthesis of alpha-bromoami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amide Synthesis. As a Senior Application Scientist, I frequently consult with researchers encountering complex impurity profiles during the synthesis of alpha-bromoamides.

The acylation of deactivated anilines, such as 2,5-dichloroaniline, requires highly reactive electrophiles like 2-bromopropionyl bromide 1. However, the inherent reactivity of these reagents introduces competing kinetic pathways—namely hydrolysis, over-acylation, and base-catalyzed elimination 2.

This guide is designed to deconstruct the causality behind these impurities and provide you with self-validating protocols to ensure high-purity yields of 2-bromo-N-(2,5-dichlorophenyl)propanamide.

I. Mechanistic Overview of Impurity Formation

To troubleshoot effectively, we must first map the chemical logic dictating the fate of our reagents. The diagram below illustrates the primary kinetic pathways competing with your target synthesis.

ImpurityPathways SM1 2,5-Dichloroaniline Target 2-Bromo-N-(2,5-dichlorophenyl)propanamide (Target Product) SM1->Target Base, DCM, 0°C SM2 2-Bromopropionyl Bromide SM2->Target ImpA 2-Bromopropanoic Acid (Hydrolysis) SM2->ImpA + H2O (Moisture) ImpB N-(2,5-Dichlorophenyl)acrylamide (Elimination) Target->ImpB + Strong Base / Heat ImpC N,N-Diacylated Adduct (Over-acylation) Target->ImpC + Excess Electrophile

Reaction pathways illustrating target amide synthesis and primary impurity formation.

II. Quantitative Impurity Profiling

Before altering your workflow, establish a baseline. Below is the standard quantitative profile for this synthesis, summarizing the chromatographic behavior and acceptable regulatory limits for each side product.

ImpurityMechanism of FormationRelative Retention Time (RRT)*UV Max (nm)Acceptable Limit (ICH Q3A)
2,5-Dichloroaniline Unreacted Starting Material0.45240, 290< 0.10%
2-Bromopropanoic Acid Acyl Halide Hydrolysis0.20210< 0.15%
N-(2,5-Dichlorophenyl)acrylamide E2 Dehydrohalogenation0.85254< 0.10%
N,N-Diacylated Adduct Over-acylation1.30245< 0.15%

*Based on a standard Reverse Phase C18 column, MeCN/H2O (0.1% TFA) gradient.

III. Troubleshooting FAQs

Q1: We are observing a +123 Da mass shift impurity (loss of HBr, -80 Da) in our LC-MS. What is it, and how do we prevent it? The Causality: The loss of HBr corresponds to the dehydrohalogenation of your product, yielding N-(2,5-dichlorophenyl)acrylamide. The alpha-proton in your target molecule is highly acidic due to the adjacent carbonyl and electron-withdrawing bromine atom. If you are using a strong, unhindered base like Triethylamine (TEA) or allowing the reaction to warm up, you are inadvertently promoting an E2 elimination pathway. The Solution: Swap TEA for a weaker, sterically hindered base such as N-methylmorpholine (NMM) or use a biphasic inorganic system (e.g., aqueous K2CO3 in DCM). Strictly maintain the reaction temperature at 0–5 °C during the electrophile addition 3.

Q2: Our HPLC shows a massive peak for unreacted 2,5-dichloroaniline, even though we used 1.1 equivalents of 2-bromopropionyl bromide. Why isn't the reaction going to completion? The Causality: 2,5-dichloroaniline is a notoriously poor nucleophile due to the inductive electron withdrawal of the two chlorine atoms 1. Because the acylation is slow, the highly moisture-sensitive 2-bromopropionyl bromide has time to react with adventitious water in your solvent, hydrolyzing into 2-bromopropanoic acid. Your electrophile is being consumed by water before it can react with the aniline. The Solution: Do not simply add more acyl bromide, as this leads to over-acylation (see Q3). Instead, rigorously dry your solvent (DCM or THF) over molecular sieves and verify moisture content via Karl Fischer titration (< 50 ppm H2O) prior to the reaction.

Q3: We've fixed the moisture issue, but now we see a highly lipophilic impurity at RRT 1.30. How do we purge this? The Causality: This is the N,N-diacylated adduct. Once the mono-amide forms, the secondary amide nitrogen can be deprotonated by excess base, acting as a nucleophile to attack a second equivalent of 2-bromopropionyl bromide. The Solution: Control your stoichiometry strictly (maximum 1.05 eq of acylating agent). If it forms, do not attempt column chromatography. The di-imide is highly susceptible to nucleophilic attack compared to the mono-amide. A mild basic wash (e.g., stirring the crude organic layer with 0.5 M LiOH for 15 minutes at 0 °C) will selectively hydrolyze the diacylated impurity back to the target mono-amide.

IV. Self-Validating Synthesis Protocol

A robust protocol must be a self-validating system—meaning it contains built-in analytical checkpoints to confirm success before you proceed to the next step.

ProtocolWorkflow Step1 1. System Validation KF Titration < 50 ppm H2O Step2 2. Nucleophile Dissolution Aniline + NMM in DCM (0°C) Step1->Step2 Step3 3. Electrophile Addition Dropwise, T < 5°C Step2->Step3 Step4 4. Reaction Quench 10% Citric Acid, pH ~3 Step3->Step4 Step5 5. Organic Wash Brine Extraction Step4->Step5 Step6 6. Recrystallization Toluene/Heptane Step5->Step6

Self-validating experimental workflow for alpha-bromoamide synthesis.

Step 1: System and Reagent Validation

  • Action: Dry dichloromethane (DCM) over 4Å molecular sieves for 24 hours.

  • Self-Validation: Perform a Karl Fischer titration. Do not proceed unless H2O is < 50 ppm. This proactively prevents the formation of 2-bromopropanoic acid.

Step 2: Nucleophile Dissolution & Base Selection

  • Action: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of 2,5-dichloroaniline in anhydrous DCM. Add 1.2 eq of N-methylmorpholine (NMM). Submerge in an ice-brine bath.

  • Self-Validation: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes at ≤ 2 °C.

Step 3: Electrophile Addition (The Critical Node)

  • Action: Dilute 1.05 eq of 2-bromopropionyl bromide in a small volume of DCM. Add dropwise via an addition funnel over 30 minutes.

  • Causality: The reaction is highly exothermic. If the temperature exceeds 5 °C, the activation energy for E2 elimination is reached, generating the acrylamide impurity.

  • Self-Validation: Monitor the internal probe; adjust the drip rate to ensure T < 5 °C. Complete consumption of the aniline should be verified by TLC (Hexanes:EtOAc 3:1) showing the disappearance of the starting material spot (Rf ~0.6) and the appearance of the product (Rf ~0.4) 3.

Step 4: Selective Quench & Phase Separation

  • Action: Quench the reaction cold by pouring it into a separatory funnel containing 10% aqueous citric acid.

  • Causality: Citric acid (pH ~3) is strong enough to protonate NMM and any unreacted 2,5-dichloroaniline (pulling them into the aqueous waste) but mild enough to avoid hydrolyzing your newly formed amide bond.

  • Self-Validation: Test the pH of the aqueous layer. If pH > 4, add more citric acid.

Step 5: Orthogonal Purification (Recrystallization)

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Dissolve the crude solid in minimal hot Toluene, then add Heptane dropwise until cloudy. Cool to 4 °C overnight.

  • Causality: Recrystallization exploits the distinct solubility parameters of the target molecule versus the highly lipophilic N,N-diacylated impurity, which will remain dissolved in the mother liquor.

  • Self-Validation: Filter the crystals and run an HPLC analysis. The target peak should integrate to >99.5% purity.

References

  • National Institutes of Health (PMC). "Optimization of a series of heterocycles as survival motor neuron gene transcription enhancers." PMC Literature Archive. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Reaction Selectivity for 2-Bromo-N-(2,5-dichlorophenyl)propanamide

Welcome to the Advanced Technical Support Center. As an α -bromo amide featuring a highly electron-withdrawing 2,5-dichlorophenyl group, 2-bromo-N-(2,5-dichlorophenyl)propanamide presents unique chemoselectivity challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an α -bromo amide featuring a highly electron-withdrawing 2,5-dichlorophenyl group, 2-bromo-N-(2,5-dichlorophenyl)propanamide presents unique chemoselectivity challenges during synthesis. This guide is engineered for drug development professionals and synthetic chemists to troubleshoot competing pathways—such as E2 elimination, over-alkylation, and N-alkylation—and to optimize both standard SN​2 substitutions and advanced asymmetric cross-couplings.

Mechanistic Overview & Reaction Pathways

Before troubleshooting, it is critical to understand the divergent reactive pathways of this substrate. The α -carbon is highly electrophilic, but the adjacent carbonyl renders the α -proton acidic. Furthermore, the 2,5-dichlorophenyl group significantly lowers the pKa​ of the amide N-H.

ReactionPathways SM 2-Bromo-N-(2,5-dichlorophenyl) propanamide SN2 SN2 Substitution (Desired) SM->SN2 Mild Base, Polar Aprotic E2 E2 Elimination (Acrylamide) SM->E2 Strong Base, Heat NAlk N-Alkylation (Deprotonation) SM->NAlk NaH / K2CO3 + Electrophile OverAlk Over-alkylation (3° Amine) SN2->OverAlk Excess Electrophile

Reaction pathways of 2-bromo-N-(2,5-dichlorophenyl)propanamide showing desired and parasitic routes.

Troubleshooting Guides & FAQs

Q1: How do I minimize E2 elimination (acrylamide formation) during α -substitution? Causality: The α -proton of 2-bromo-N-(2,5-dichlorophenyl)propanamide is highly acidic due to the adjacent carbonyl group. When subjected to strong, hard bases (e.g., alkoxides) or high temperatures, the base abstracts this proton, driving an E2 elimination to form N-(2,5-dichlorophenyl)acrylamide. Solution: Transition to weaker, non-nucleophilic bases (such as DIPEA) or mild inorganic bases like K2​CO3​ . Conduct the reaction in polar aprotic solvents (e.g., MeCN or DMF) which solvate the cations and leave the nucleophile highly reactive for SN​2 without artificially inflating its basicity. Keep temperatures strictly between 20 °C and 55 °C[1].

Q2: When reacting with primary amines, I am observing significant over-alkylation to the tertiary amine. How can I isolate the mono-alkylated secondary amine? Causality: The initial SN​2 product is a secondary amine. Because alkyl groups are electron-donating, this secondary amine is more nucleophilic than the starting primary amine, leading to rapid subsequent reaction with another equivalent of the α -bromo amide. Solution: Invert the stoichiometry. Use a 3 to 5-fold molar excess of the primary amine. For highly sensitive substrates, employ a syringe pump to slowly add the α -bromo amide to a dilute solution of the amine, ensuring the unreacted primary amine is always in vast excess.

Q3: Why am I seeing complete reaction stalling or N-alkylation when using strong bases? Causality: The 2,5-dichlorophenyl moiety is strongly electron-withdrawing, which significantly lowers the pKa​ of the amide N-H bond (often into the 12–14 range in polar solvents like DMF)[2]. Strong bases like NaH or t-BuOK quantitatively deprotonate the amide nitrogen. The resulting anionic species repels incoming nucleophiles (stalling α -substitution) or acts as a nucleophile itself, leading to N-alkylation if an electrophile is present. Solution: If strong bases are unavoidable for your specific workflow, you must pre-protect the amide nitrogen (e.g., with a PMB or Boc group). Otherwise, restrict your protocol to mild bases ( NaHCO3​ , Cs2​CO3​ )[1].

Q4: How can I achieve enantioselective cross-coupling with this racemic α -bromo amide? Causality: Classical SN​2 reactions on racemic starting materials yield racemic products. To achieve enantioconvergence, you must shift from a polar SN​2 mechanism to a radical-mediated pathway. Solution: Employ asymmetric transition-metal catalysis or photoredox Minisci-type reactions. For example, chiral phosphoric acids combined with cyanoarene photocatalysts (like 3DPAFIPN) under blue LED irradiation can generate an α -radical that undergoes stereoselective coupling with heterocycles[3]. Alternatively, Nickel-catalyzed Negishi cross-couplings using chiral Pybox ligands effectively intercept the α -radical to forge C-C bonds with high enantiomeric excess[4].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the dominant chemical pathway, utilizing data extrapolated from structurally analogous α -bromo amides[1][3].

Reaction TypeReagents / CatalystBase / AdditiveSolvent & TempDominant PathwaySelectivity / Yield
Direct Amination Primary Amine (1.0 eq)DIPEA (1.5 eq)DMF, 80 °COver-alkylation / E2< 30% mono-product
Optimized Amination Primary Amine (4.0 eq) K2​CO3​ (2.0 eq)MeCN, 55 °C SN​2 Substitution> 85% mono-product
Strong Base Alkylation Alkyl Halide (1.2 eq)NaH (1.5 eq)THF, 0 °C to RTN-Alkylation> 90% N-alkylated
Photoredox Minisci Isoquinoline, 3DPAFIPNChiral Phosphoric AcidEtOAc, -20 °C α -Radical Coupling83% yield, 90% ee
Experimental Protocols
Protocol 1: Highly Selective SN​2 Amination (Mono-alkylation)

Designed to prevent E2 elimination and over-alkylation.

  • Preparation: In an oven-dried round-bottom flask, dissolve the primary amine (4.0 mmol, 4.0 eq) and anhydrous K2​CO3​ (2.0 mmol, 2.0 eq) in 10 mL of anhydrous MeCN[1].

  • Controlled Addition: Dissolve 2-bromo-N-(2,5-dichlorophenyl)propanamide (1.0 mmol, 1.0 eq) in 5 mL of MeCN. Add this solution dropwise via a syringe pump over 2 hours to the stirring amine mixture at 55 °C.

    • Self-Validation Checkpoint: Withdraw a 10 μ L aliquot after 50% addition. Analyze via LC-MS. If the bis-alkylated tertiary amine peak exceeds 5% relative area, halt the addition, dilute the reaction mixture with an additional 10 mL of MeCN, and lower the temperature to 40 °C before resuming.

  • Workup: Upon completion (verified by TLC, indicating total consumption of the bromide), cool to room temperature, filter through a celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, EtOAc/Hexanes).

Protocol 2: Enantioselective Photoredox Minisci-Type Coupling

Designed for stereoconvergent C-C bond formation from the racemic bromide.

  • Degassing (Critical Step): To a Schlenk tube, add 2-bromo-N-(2,5-dichlorophenyl)propanamide (1.5 eq), the target heterocycle (e.g., isoquinoline, 1.0 eq), chiral phosphoric acid catalyst (0.1 eq), and 3DPAFIPN photocatalyst (0.01 eq) in anhydrous EtOAc[3].

    • Self-Validation Checkpoint: Perform three freeze-pump-thaw cycles. Oxygen is a potent triplet state quencher for the photocatalyst. During the final thaw, observe the liquid; if any micro-bubbles evolve, repeat the cycle until the liquid is completely static under vacuum.

  • Irradiation: Backfill with Argon. Irradiate the mixture using a 3 W blue LED (450–455 nm) at -20 °C for 24 hours. The low temperature is critical to suppress the background racemic radical coupling pathway.

  • Isolation: Quench the reaction by turning off the light source and exposing the mixture to air. Concentrate and purify via chiral HPLC to determine enantiomeric excess (ee).

Decision Workflow

Workflow Start Evaluate Nucleophile & Base CheckBase Is Strong Base Required? Start->CheckBase Protect Protect Amide N-H (e.g., Boc, PMB) CheckBase->Protect Yes (e.g., NaH) Mild Use Mild Base (DIPEA, K2CO3) CheckBase->Mild No (e.g., Amines) Temp Control Temperature (< 50°C) Protect->Temp Mild->Temp Purify Monitor via LC-MS & Purify Temp->Purify

Decision workflow for optimizing substitution conditions to prevent N-alkylation and elimination.

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Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-bromo-N-(2,5-dichlorophenyl)propanamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant exper...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant experimental challenge of poor solubility associated with 2-bromo-N-(2,5-dichlorophenyl)propanamide.

While specific experimental data for 2-bromo-N-(2,5-dichlorophenyl)propanamide is not extensively published, this guide is built upon established principles for solubilizing poorly water-soluble, crystalline small molecules, particularly halogenated aromatic amides. The strategies outlined herein are derived from extensive experience in pharmaceutical and chemical research and are supported by authoritative literature.

Estimated Compound Profile: 2-bromo-N-(2,5-dichlorophenyl)propanamide

Based on its chemical structure—a propanamide with a dichlorinated phenyl ring and a bromine atom—we can infer several physicochemical properties that contribute to its poor solubility.

PropertyEstimated CharacteristicRationale & Impact on Solubility
Polarity Low / NonpolarThe dichlorophenyl and bromo-propane moieties are highly hydrophobic, leading to low affinity for aqueous solvents.
Molecular Weight ~313 g/mol A moderate molecular weight can contribute to strong intermolecular forces in the crystal lattice.
LogP High (Estimated > 3.5)A high octanol-water partition coefficient indicates a strong preference for lipidic environments over aqueous ones.
Physical State Likely a crystalline solidStrong crystal lattice energy requires significant energy input to break apart for dissolution.
Aqueous Solubility Very LowThe combination of hydrophobicity and high crystal lattice energy results in poor solubility in water and buffer systems.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 2-bromo-N-(2,5-dichlorophenyl)propanamide won't dissolve in my aqueous buffer (e.g., PBS, Saline). What is my first step?

A1: Initial Solvent Screening.

Direct dissolution in aqueous buffers is highly unlikely to succeed. The first step is to identify a suitable organic solvent in which the compound is freely soluble. This will serve as your stock solution vehicle.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethanol

  • Acetone

Expert Insight: DMSO is the most common and effective starting point for many poorly soluble compounds due to its strong solubilizing power.[2] However, always consider the tolerance of your experimental system (e.g., cell culture, in-vivo model) to the chosen solvent, as organic solvents can exhibit toxicity.[3]

Q2: I have dissolved the compound in DMSO, but it precipitates immediately when I add it to my aqueous experimental medium. How do I prevent this?

A2: Addressing Precipitation with Co-Solvent and Surfactant Systems.

This is a classic problem of a compound "crashing out" of solution when the polarity of the medium is abruptly changed. To maintain solubility in the final aqueous system, you need to create a more hospitable microenvironment for the drug molecule. This is typically achieved with a multi-component vehicle system.[4][5]

A widely used and effective approach is the use of a co-solvent/surfactant system. A common starting point for in-vivo formulations is a vehicle containing DMSO, a polyethylene glycol (PEG), and a surfactant like Tween® 80.[4]

Workflow for Preparing a Co-Solvent Formulation:

cluster_0 Formulation Workflow A 1. Dissolve Compound in minimal DMSO B 2. Add PEG 300/400 (Co-solvent) A->B Vortex thoroughly C 3. Add Tween® 80 (Surfactant) B->C Vortex thoroughly D 4. Slowly add Saline/Buffer (Aqueous Phase) C->D While vortexing E 5. Vortex/Sonicate to ensure homogeneity D->E F Result: Clear Solution or Stable Micro-dispersion E->F

Caption: Workflow for preparing a co-solvent/surfactant vehicle.

Detailed Experimental Protocols

Protocol 1: Preparation of a Standard Co-Solvent Vehicle (e.g., for In-Vivo Dosing)

This protocol is a robust starting point for achieving a clear solution or a stable, fine dispersion suitable for many research applications.[4][5]

Materials:

  • 2-bromo-N-(2,5-dichlorophenyl)propanamide

  • Dimethyl Sulfoxide (DMSO), injectable grade

  • Polyethylene Glycol 300 or 400 (PEG300/400), injectable grade

  • Polysorbate 80 (Tween® 80), injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials, vortex mixer, sonicator (optional)

Step-by-Step Procedure:

  • Calculate Vehicle Composition: A common starting formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween® 80

    • 45% Saline Calculate the required volume of each component to achieve your desired final concentration and total volume.

  • Initial Dissolution: a. Weigh the precise amount of 2-bromo-N-(2,5-dichlorophenyl)propanamide powder into a sterile vial. b. Add the calculated volume of DMSO. Vortex vigorously until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary, but check for compound stability first.

  • Sequential Addition of Excipients: a. Add the calculated volume of PEG300 to the DMSO solution. Vortex thoroughly. The solution should remain clear. b. Add the calculated volume of Tween® 80. Vortex thoroughly.

  • Addition of Aqueous Phase: a. This is the critical step. Slowly add the saline or PBS to the mixture while continuously vortexing. Adding the aqueous phase too quickly can cause the compound to precipitate. b. Continue to vortex or sonicate briefly until a homogenous, clear solution is achieved.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation. A slight opalescence may be acceptable if it is a stable micro-dispersion, but a clear solution is ideal. Prepare this formulation fresh before each experiment.[5]

Q3: The co-solvent system isn't working, or my experiment cannot tolerate high levels of organic solvents. What are my other options?

A3: Advanced and Alternative Solubilization Strategies.

If standard co-solvent systems fail or are inappropriate for your experimental model, several other techniques can be employed. These methods often involve altering the physical properties of the drug itself or using more complex formulation technologies.

TechniqueMechanism of ActionBest For...Key Considerations
pH Adjustment For ionizable compounds, changing the pH can convert the molecule to its more soluble salt form.[2][6]Compounds with acidic or basic functional groups.2-bromo-N-(2,5-dichlorophenyl)propanamide has a weakly acidic N-H proton, but significant pH adjustment may be needed, which could affect compound stability and biological systems.
Particle Size Reduction Increasing the surface area-to-volume ratio by milling the compound to the micron or nano-scale increases the dissolution rate according to the Noyes-Whitney equation.[3][7]Creating suspensions for oral dosing or when other methods fail.Requires specialized equipment (e.g., high-pressure homogenizer). Can lead to nano-crystal or nano-suspension formulations.[8][9]
Solid Dispersions Dispersing the compound in a hydrophilic carrier at the molecular level to create a more soluble amorphous form.[10]Oral solid dosage form development.Requires techniques like hot-melt extrusion or solvent evaporation. Stability can be a concern as the amorphous form may revert to the crystalline state.[10]
Hydrotropy Using hydrotropes (e.g., nicotinamide, sodium benzoate) which are compounds that increase the solubility of other solutes in water.[2][6]Aqueous formulations where organic solvents must be avoided.High concentrations of hydrotropes are often required.

Decision Logic for Alternative Strategies:

Start Standard Co-solvent Fails or is Unsuitable Ionizable Is the compound ionizable? Start->Ionizable pH Attempt pH Adjustment Ionizable->pH Yes Suspension Is a suspension acceptable? Ionizable->Suspension No Micronize Particle Size Reduction (Micronization/Nanonization) Suspension->Micronize Yes Oral Is it for an oral solid dose? Suspension->Oral No Dispersion Solid Dispersion Oral->Dispersion Yes Aqueous Need a pure aqueous solution? Oral->Aqueous No Hydrotropy Explore Hydrotropy Aqueous->Hydrotropy Yes

Caption: Decision tree for selecting an advanced solubilization strategy.

References

  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • BenchChem. (2025). Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies.
  • Bansal, S. et al. (n.d.).
  • Kim, J. S. et al. (2016). A novel solubilization technique for poorly soluble drugs through the integration of nanocrystal and cocrystal technologies. Ovid.
  • Savjani, K. T. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • U.S. Pharmacist. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Al-kassas, R. et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Vadlamudi, M. K., & Dhanaraj, S. (2016). Disparate practical way of doing solubili. Journal of Chemical and Pharmaceutical Research.
  • IntechOpen. (2018).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-Bromo-N-(2,5-dichlorophenyl)propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of alpha-bromoamides in biological and chemical assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of alpha-bromoamides in biological and chemical assays. 2-Bromo-N-(2,5-dichlorophenyl)propanamide is a highly reactive electrophile. Its instability is not a flaw; it is a fundamental consequence of its molecular architecture.

This guide is designed to help you diagnose, troubleshoot, and mitigate the degradation of this compound by understanding the underlying chemical causality of its breakdown pathways.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: My compound disappears almost immediately when added to my in vitro assay buffer. What is happening?

Diagnosis: You are likely using a buffer containing reducing agents like Dithiothreitol (DTT), β -mercaptoethanol, or Glutathione (GSH). The Causality: The alpha-carbon of 2-bromo-N-(2,5-dichlorophenyl)propanamide is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. Aliphatic thiols are soft, highly polarizable nucleophiles. When introduced to the buffer, they rapidly attack this alpha-carbon via an SN​2 mechanism, displacing the bromide ion and forming a stable thioether adduct[1]. Alpha-haloamides react significantly faster with thiols than with amines or water[1]. Solution: Remove thiol-based reducing agents from your buffer. If a reducing environment is absolutely required for your target protein, switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which is sterically hindered and less prone to alkylation.

Q2: I removed all thiols, but I still observe a slow, steady loss of the compound over 24 hours. Why?

Diagnosis: Aqueous hydrolysis is occurring. The Causality: Even in the absence of strong nucleophiles, water and hydroxide ions in your buffer will slowly attack the alpha-carbon. This direct SN​2 mechanism leads to the displacement of the chloride/bromide ion in a concerted step, yielding the corresponding alpha-hydroxyamide (2-hydroxy-N-(2,5-dichlorophenyl)propanamide)[2]. This process is highly pH-dependent; the higher the pH, the greater the concentration of hydroxide ions, which accelerates the degradation[3]. Solution: Lower the pH of your buffer to 6.5–7.0 if your assay tolerates it. Store stock solutions in strictly anhydrous DMSO and avoid repeated freeze-thaw cycles that can introduce atmospheric moisture.

Q3: LC-MS/MS analysis shows a degradant with a mass corresponding to the loss of HBr. Is this expected?

Diagnosis: Yes, this is base-catalyzed dehydrohalogenation. The Causality: Under basic conditions (typically pH > 8.0), the proton adjacent to the carbonyl can be abstracted by a base, leading to an E2 elimination reaction[4]. This expels the bromide leaving group and forms an alpha,beta-unsaturated amide (N-(2,5-dichlorophenyl)acrylamide). Solution: Ensure your buffer pH is strictly controlled. Avoid using primary or secondary amine buffers (like Tris) at high concentrations, as they can act as both bases and competing nucleophiles.

Q4: Does the amide bond itself cleave during these assays?

Diagnosis: Chemical amide cleavage is rare under physiological conditions, but enzymatic cleavage is common. The Causality: The amide bond is chemically stable in neutral aqueous media[5]. However, if you are testing the compound in cell lysates or in vivo models, serine hydrolases such as liver carboxylesterase 1 (CES1) can recognize the compound and enzymatically hydrolyze the amide bond, yielding 2-bromopropanoic acid and 2,5-dichloroaniline[1]. Solution: If working with lysates, include a broad-spectrum esterase/amidase inhibitor cocktail to isolate the variable of enzymatic degradation.

Part 2: Mechanistic Visualizations

DegradationPathways A 2-Bromo-N-(2,5-dichlorophenyl) propanamide B alpha-Hydroxyamide (Hydrolysis Product) A->B H2O / OH- (S_N2) C Thioether Adduct (Nucleophilic Conjugation) A->C R-SH (Fast S_N2) D Acrylamide Derivative (Elimination Product) A->D Base (-HBr) E 2,5-Dichloroaniline (Amide Cleavage Product) A->E Enzymatic (CES1)

Chemical degradation pathways of the alpha-bromoamide under experimental conditions.

Part 3: Quantitative Degradation Profiling

To assist in experimental design, the following table summarizes the expected half-lives ( t1/2​ ) of 2-bromo-N-(2,5-dichlorophenyl)propanamide under various standard assay conditions.

Experimental ConditionPrimary DegradantEstimated Half-Life ( t1/2​ )Dominant Mechanism
PBS (pH 7.4), 37°C α -Hydroxyamide> 24 hours SN​2 Aqueous Hydrolysis
Tris-HCl (pH 8.5), 37°C Acrylamide & α -Hydroxyamide~ 4-6 hoursE2 Elimination & SN​2 Hydrolysis
PBS + 1 mM DTT, 37°C Thioether Adduct< 5 minutesRapid SN​2 Thiol Substitution
HepG2 Cell Lysate, 37°C 2,5-Dichloroaniline~ 2-3 hoursEnzymatic Amide Cleavage

Part 4: Self-Validating Experimental Protocols

To accurately determine the stability of your compound without introducing analytical artifacts, you must use a self-validating protocol. This methodology includes internal controls and a quenching step designed to kinetically freeze the system.

Protocol: LC-MS/MS Stability Profiling Workflow

Rationale: Simply sampling a reaction over time is flawed because the compound will continue to degrade while sitting in the autosampler. We must quench the reaction to validate the time points.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2-bromo-N-(2,5-dichlorophenyl)propanamide in strictly anhydrous DMSO.

  • Spiking: Pre-warm your test buffer (e.g., pH 7.4 PBS) and a negative control buffer (pH 7.4 PBS + 1 mM DTT) to 37°C. Spike the compound to a final concentration of 10 μ M (ensure final DMSO concentration is 1% to prevent solvent effects).

  • Incubation & Sampling: Incubate at 37°C. At t=0,15,30,60, and 120 minutes, remove a 50 μ L aliquot.

  • Kinetic Quenching (Critical Step): Immediately transfer the 50 μ L aliquot into 150 μ L of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled analog).

    • Causality: Cold ACN serves a dual purpose. It instantly denatures any enzymes (preventing biological degradation) and drastically lowers the dielectric constant of the solvent, which kinetically freezes SN​2 nucleophilic substitution reactions.

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated salts and proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Validation: The "PBS + DTT" control must show near-zero parent compound at t=15 min. If it does not, your quenching method failed. The t=0 sample must show 100% relative abundance.

StabilityWorkflow S1 Initiate Stability Assay (Spike Compound) S2 Incubate at 37°C (Test & Control Buffers) S1->S2 S3 Quench with Cold ACN (Halts Nucleophilic Attack) S2->S3 S4 Centrifuge at 14,000 x g (Precipitates Proteins) S3->S4 S5 LC-MS/MS Quantification (Self-Validating Output) S4->S5

Self-validating experimental workflow for compound stability profiling.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-bromo-N-(2,5-dichlorophenyl)propanamide and Its Structural Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 2-bromo-N-(2,5-dichlorophenyl)propanamide, a halogenated N-aryl amide, with structurally similar compounds. In the absence of extensive published data on the ta...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 2-bromo-N-(2,5-dichlorophenyl)propanamide, a halogenated N-aryl amide, with structurally similar compounds. In the absence of extensive published data on the target molecule, this document leverages established knowledge of its analogs to infer its potential physicochemical properties, synthetic routes, and biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this chemical class and its potential applications in agrochemicals and pharmaceuticals.

Introduction to 2-bromo-N-(2,5-dichlorophenyl)propanamide

2-bromo-N-(2,5-dichlorophenyl)propanamide (CAS 1211486-27-9) is a synthetic organic compound featuring a propanamide backbone, a bromine atom at the alpha-position, and a 2,5-dichlorinated phenyl ring attached to the nitrogen atom.[1] Its structural similarity to known bioactive molecules, particularly in the herbicide and antimicrobial fields, suggests its potential as a compound of interest for further investigation.

Core Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC₉H₈BrCl₂NO[1]
Molecular Weight296.98 g/mol [1]
AppearancePredicted to be a solid at room temperatureInferred from similar compounds
SolubilityPredicted to have low solubility in water and higher solubility in organic solventsInferred from similar compounds

Synthesis and Structural Elucidation

Proposed Synthesis Workflow

The synthesis would likely proceed via the reaction of 2,5-dichloroaniline with 2-bromopropanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2,5-Dichloroaniline reaction Acylation reactant1->reaction reactant2 2-Bromopropanoyl chloride reactant2->reaction solvent Inert Solvent (e.g., Dichloromethane) base Base (e.g., Triethylamine) product 2-bromo-N-(2,5-dichlorophenyl)propanamide reaction->product

Figure 1: Proposed synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide.
Experimental Protocol: Synthesis of N-Aryl Amides

This protocol is a general procedure that can be adapted for the synthesis of the target compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dichloroaniline (1 equivalent) in an anhydrous inert solvent such as dichloromethane or toluene.

  • Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add 2-bromopropanoyl chloride (1.1 equivalents) to the stirred solution.

  • Base Addition: Add a suitable base, such as triethylamine or pyridine (1.2 equivalents), dropwise to the reaction mixture to scavenge the HCl produced.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, and then with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Comparative Analysis with Structurally Similar Compounds

The potential biological activity of 2-bromo-N-(2,5-dichlorophenyl)propanamide can be inferred by comparing its structure with that of well-characterized analogs.

Comparison with Propanil: A Leading Herbicide

Propanil, or N-(3,4-dichlorophenyl)propanamide, is a widely used post-emergence herbicide for the control of broadleaf and grass weeds in rice and other crops.[2][3] Its primary mode of action is the inhibition of photosynthesis at photosystem II.[2]

Structural Differences and Potential Implications:

Feature2-bromo-N-(2,5-dichlorophenyl)propanamidePropanil (N-(3,4-dichlorophenyl)propanamide)Potential Impact of Structural Differences
Dichlorophenyl Substitution 2,5-dichloro3,4-dichloroThe substitution pattern on the phenyl ring is known to significantly influence herbicidal activity. The 2,5-dichloro pattern may alter the molecule's binding affinity to the target site in photosystem II compared to the 3,4-dichloro pattern of propanil.
Alpha-Substitution 2-bromo2-H (unsubstituted)The presence of a bromine atom at the alpha-position introduces a reactive center and increases the lipophilicity of the molecule. This could enhance its uptake by plants and potentially its interaction with the target enzyme, or it could introduce a different mode of action altogether.

Herbicidal Activity Data for Propanil:

Weed SpeciesActivityReference
Barnyardgrass (Echinochloa crus-galli)High[2]
Morning glory (Ipomoea spp.)Moderate[4]
Crabgrass (Digitaria spp.)High[4]
Comparison with Other N-Aryl-α-halopropanamides

The introduction of a halogen at the alpha-position of the propanamide chain is a common strategy in the design of bioactive molecules.

CompoundStructureKnown/Potential Activity
2-chloro-N-(2,5-dichlorophenyl)propanamideCl at α-positionLikely to possess herbicidal or antimicrobial properties, similar to the bromo analog. The difference in halogen will affect reactivity and lipophilicity.
2-bromo-N-phenylpropanamideUnsubstituted phenyl ringHas been investigated for its chemical properties.[5] Biological activity is likely to be lower than its dichlorinated counterpart due to reduced lipophilicity.

The nature of the halogen at the alpha-position can influence the compound's reactivity and its metabolic stability. Bromine is a better leaving group than chlorine, which could lead to different biological interactions.

Comparison with N-(2,5-dichlorophenyl)amides with Varying Acyl Chains

The propanamide moiety is crucial for the activity of many herbicides in this class. Altering the length or branching of the acyl chain can have a significant impact on biological activity.

CompoundStructureKnown/Potential Activity
N-(2,5-dichlorophenyl)acetamideAcetyl groupThe shorter acyl chain may result in a different binding affinity to target enzymes.
N-(2,5-dichlorophenyl)butanamideButanoyl groupThe longer acyl chain increases lipophilicity, which could enhance membrane permeability but may also lead to a poorer fit in the target binding pocket.

Potential Biological Activities and Evaluation Protocols

Based on the structural similarities discussed, 2-bromo-N-(2,5-dichlorophenyl)propanamide is a candidate for investigation as both a herbicide and an antimicrobial agent.

Herbicidal Activity

The dichlorophenylpropanamide scaffold is a well-established herbicidal pharmacophore. The mechanism of action is likely to be inhibition of photosynthesis, similar to propanil.

  • Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions. Prepare a series of dilutions in water containing a surfactant (e.g., Tween 80).

  • Seed Plating: Place seeds of target weed species (e.g., barnyardgrass, crabgrass) on filter paper in Petri dishes.

  • Treatment: Add a defined volume of the test solution to each Petri dish. A solvent control and a positive control (e.g., propanil) should be included.

  • Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Analysis: Calculate the percentage inhibition of germination and growth compared to the solvent control.

start Prepare Test Solutions plate Plate Weed Seeds start->plate treat Apply Test Solutions plate->treat incubate Incubate in Growth Chamber treat->incubate measure Measure Germination and Growth incubate->measure analyze Calculate Inhibition measure->analyze

Figure 2: Workflow for in vitro herbicidal activity testing.
Antimicrobial Activity

Halogenated amides are known to possess antimicrobial properties. The bromine atom in 2-bromo-N-(2,5-dichlorophenyl)propanamide could act as an electrophilic center, potentially reacting with nucleophilic residues in essential microbial enzymes or proteins.

  • Preparation of Bacterial/Fungal Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a specific optical density.

  • Preparation of Test Plates: Serially dilute the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (a known antibiotic/antifungal), a negative control (medium only), and a solvent control.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

start Prepare Microbial Inoculum inoculate Inoculate Wells with Microbes start->inoculate dilute Serially Dilute Test Compounds in 96-well Plate dilute->inoculate incubate Incubate Plates inoculate->incubate read Determine Minimum Inhibitory Concentration (MIC) incubate->read

Figure 3: Workflow for antimicrobial MIC determination.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, several key structural features are likely to influence the biological activity of 2-bromo-N-(2,5-dichlorophenyl)propanamide:

  • Dichlorophenyl Ring: The position of the chlorine atoms on the phenyl ring is critical. The 2,5-dichloro substitution pattern will likely confer a different level of activity compared to the 3,4- (propanil) or other dichlorination patterns due to altered electronic and steric properties.

  • α-Bromo Group: The bromine atom introduces a potential reactive site and increases lipophilicity. This could lead to enhanced membrane transport and interaction with hydrophobic binding pockets in target proteins. However, it may also increase non-specific toxicity.

  • Amide Linkage: The amide bond is a common feature in many bioactive molecules and is often involved in hydrogen bonding with target proteins. The planarity and rotational barrier of the amide bond can influence the overall conformation of the molecule.

Conclusion and Future Directions

2-bromo-N-(2,5-dichlorophenyl)propanamide represents an intriguing, yet underexplored, chemical entity. Its structural similarity to potent herbicides like propanil and other bioactive halogenated amides strongly suggests its potential for biological activity. This guide provides a foundational framework for initiating research on this compound, including a proposed synthetic route and standardized protocols for evaluating its herbicidal and antimicrobial properties.

Future research should focus on the actual synthesis and characterization of 2-bromo-N-(2,5-dichlorophenyl)propanamide to confirm its structure and physicochemical properties. Subsequent biological screening, following the protocols outlined herein, will be crucial to determine its activity spectrum and potency. A thorough investigation of its mechanism of action and a broader structure-activity relationship study involving a library of related analogs would provide valuable insights for the rational design of new and more effective agrochemicals or therapeutic agents.

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Comparative

confirming the biological activity of 2-bromo-N-(2,5-dichlorophenyl)propanamide in vitro

Title: Confirming the Biological Activity of 2-Bromo-N-(2,5-dichlorophenyl)propanamide In Vitro: A Comparative Guide As a Senior Application Scientist, evaluating the biological activity of electrophilic fragments requir...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming the Biological Activity of 2-Bromo-N-(2,5-dichlorophenyl)propanamide In Vitro: A Comparative Guide

As a Senior Application Scientist, evaluating the biological activity of electrophilic fragments requires a paradigm shift from traditional reversible occupancy models. The compound 2-bromo-N-(2,5-dichlorophenyl)propanamide represents a classic α -bromoamide covalent fragment. Its mechanism of action relies on the electrophilic α -carbon undergoing an SN​2 nucleophilic attack by a target protein's nucleophilic residue—predominantly the thiolate of a solvent-exposed cysteine[1].

Unlike reversible inhibitors, where efficacy is driven by equilibrium binding ( Kd​ ), the biological activity of a covalent modifier is driven by a two-step process: initial reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ )[2]. To objectively confirm its activity, we must deploy a self-validating system of assays that proves covalent modification, quantifies time-dependent kinetics, and verifies target engagement in the complex milieu of a living cell.

Part 1: Objective Comparison of Electrophilic Warheads

Before diving into the validation protocols, it is critical to understand how 2-bromo-N-(2,5-dichlorophenyl)propanamide compares to alternative covalent warheads. The choice of warhead dictates the compound's intrinsic reactivity, half-life in the presence of intracellular glutathione (GSH), and target selectivity[1].

Table 1: Quantitative Comparison of Common Covalent Warheads

Warhead ClassRepresentative CompoundReaction MechanismTarget ResidueIntrinsic ReactivityReversibility
α -Bromoamide 2-Bromo-N-(2,5-dichlorophenyl)propanamide SN​2 AlkylationCysteine (primary)HighIrreversible
α -Chloroacetamide Chloroacetamide fragments SN​2 AlkylationCysteineModerateIrreversible
Acrylamide Sotorasib (KRAS G12C inhibitor)Michael AdditionCysteineLow to ModerateIrreversible
Salicylic Aldehyde Benzaldehyde derivativesSchiff Base (Imine)LysineVariableReversible[2]

Causality Insight: The α -bromoamide is highly reactive due to the bromide ion being an excellent leaving group. While this makes it a potent tool for initial fragment screening and identifying ligandable cysteines, its high reactivity can lead to off-target effects if not guided by strong non-covalent interactions within the target's binding pocket[1].

Part 2: The Self-Validating Experimental Workflow

To confirm the biological activity of 2-bromo-N-(2,5-dichlorophenyl)propanamide, we employ a three-tiered orthogonal approach. This ensures that biochemical artifacts (like compound aggregation or non-specific reactivity) are filtered out before advancing to cellular models.

CovalentWorkflow Compound 2-Bromo-N-(2,5-dichlorophenyl)propanamide (Electrophilic Fragment) Step1 Intact Protein MS (Confirm 1:1 Adduct) Compound->Step1 Decision1 Mass Shift = +216 Da? Step1->Decision1 Step2 Biochemical Assay (Calculate k_inact / K_I) Decision2 Time-Dependent Inhibition? Step2->Decision2 Step3 NanoBRET Assay (Live-Cell Target Engagement) Success Validated Covalent Biological Activity Step3->Success Decision1->Step2 Yes Decision2->Step3 Yes

Figure 1: Three-tiered orthogonal workflow for validating covalent fragment activity.

Part 3: Detailed Experimental Methodologies

Protocol 1: Intact Protein Mass Spectrometry (Adduct Confirmation)

Causality: Before assessing functional inhibition, we must prove that the compound physically modifies the target. Intact mass spectrometry provides rapid, direct evidence of covalent modification and determines the stoichiometry of binding[3]. For 2-bromo-N-(2,5-dichlorophenyl)propanamide (MW ~296.9 Da), the displacement of the bromide ion (loss of HBr) results in a net mass shift of +216 Da on the target protein.

Step-by-Step Methodology:

  • Preparation : Dilute the purified recombinant target protein to 5–10 µM in a mass spectrometry-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid nucleophilic buffers like Tris or reducing agents like DTT, which will rapidly consume the α -bromoamide.

  • Incubation : Add 2-bromo-N-(2,5-dichlorophenyl)propanamide to a final concentration of 50 µM (a 5x to 10x molar excess). Include a DMSO vehicle control[3].

  • Reaction Time : Incubate at room temperature for 1 to 4 hours.

  • Desalting : Remove excess unbound compound using a rapid LC-MS online desalting column or a Zeba spin filter[2].

  • Acquisition : Analyze the sample using a TOF or Orbitrap mass spectrometer. For high-throughput fragment screening, MALDI-TOF can be utilized to screen up to 384 samples in 30 minutes[4].

  • Deconvolution : Deconvolute the raw multiply-charged spectra using software (e.g., MaxEnt1) to obtain the intact mass. A single +216 Da peak confirms 1:1 stoichiometric labeling. Multiple peaks indicate non-specific hyper-reactivity.

Protocol 2: Time-Dependent Biochemical Inhibition ( kinact​/KI​ )

Causality: A defining hallmark of covalent inhibitors is that their IC50​ values drop over time as the irreversible reaction progresses. To objectively compare 2-bromo-N-(2,5-dichlorophenyl)propanamide against reversible alternatives, we cannot rely on a static IC50​ . We must calculate the inactivation rate ( kinact​ ) and the initial binding affinity ( KI​ )[2].

Step-by-Step Methodology:

  • Assay Setup : Utilize a continuous read-out assay (e.g., Fluorescence Polarization or FRET) specific to your target's enzymatic activity.

  • Compound Titration : Prepare a 10-point dose-response curve of the compound (e.g., 0.1 µM to 100 µM).

  • Initiation : Mix the target protein with the compound and immediately add the substrate/tracer to initiate the reaction.

  • Kinetic Monitoring : Read the fluorescence signal continuously every 2 minutes for 2 hours.

  • Data Analysis :

    • Plot product formation over time for each concentration.

    • Fit the curves to obtain the observed rate constant ( kobs​ ) for each concentration.

    • Plot kobs​ vs.[Inhibitor]. Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

    • The resulting kinact​/KI​ ratio (in M−1s−1 ) represents the overall covalent efficiency.

Protocol 3: Live-Cell NanoBRET Target Engagement

Causality: A compound may show excellent biochemical activity but fail in cells due to poor membrane permeability or rapid scavenging by intracellular glutathione (GSH). The NanoBRET target engagement assay allows us to quantify occupancy in live cells without requiring a custom-synthesized probe of our specific compound[5][6].

Step-by-Step Methodology:

  • Transfection : Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase[6].

  • Plating : Seed the transfected cells into a 384-well white plate and incubate for 24 hours.

  • Tracer Addition : Add a cell-permeable fluorescent NanoBRET tracer (an established reversible binder for the target) at its Kd​ concentration.

  • Compound Treatment : Add 2-bromo-N-(2,5-dichlorophenyl)propanamide at varying concentrations (e.g., 10 nM to 50 µM) and incubate for 2 hours.

  • The Washout Control : To definitively prove irreversibility, wash the cells three times with fresh media to remove unbound compound, then re-incubate for 4 hours. Reversible inhibitors will wash out (restoring the BRET signal), while covalent inhibitors will maintain target occupancy[2].

  • Detection : Add the NanoLuc substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Calculation : Calculate the BRET ratio (Acceptor/Donor). A sustained decrease in the BRET ratio post-washout indicates the compound has successfully penetrated the cell and covalently occupied the binding site.

Part 4: Data Interpretation & Expected Results

When comparing 2-bromo-N-(2,5-dichlorophenyl)propanamide to a non-covalent structural analog (e.g., an amide lacking the α -bromo group), the experimental data should align with the following matrix to confirm true covalent biological activity.

Table 2: Expected Validation Metrics for Covalent vs. Reversible Analogs

Assay / Metric2-Bromo-N-(2,5-dichlorophenyl)propanamideReversible Analog Control
Intact MS Mass Shift +216 Da (Loss of HBr)0 Da (No covalent adduct)
Time-Dependent IC50​ Shifts left (becomes more potent over time)Remains static over time
kinact​/KI​ ( M−1s−1 ) > 1,000 (Target dependent)N/A (Does not inactivate)
NanoBRET Occupancy Maintained after washoutLost immediately after washout

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